1-Nitro-4-(phenylsulfonyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87340. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECHJYYZMSUILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150792 | |
| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-39-0 | |
| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1146-39-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl phenyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Nitro-4-(phenylsulfonyl)benzene
Abstract
This technical guide provides an in-depth examination of the physicochemical properties of 1-Nitro-4-(phenylsulfonyl)benzene (CAS No. 1146-39-0), a key organic intermediate. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the compound's chemical identity, structural features, and core physical characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for its characterization and purity assessment, emphasizing the causality behind methodological choices. By integrating theoretical data with practical application, this guide serves as an authoritative resource for the effective utilization of this compound in a laboratory setting.
Introduction
This compound is a bifunctional organic compound featuring both a nitro group and a phenylsulfonyl group attached to a central benzene ring. This unique substitution pattern imparts distinct electronic properties, making it a valuable building block in synthetic chemistry. The powerful electron-withdrawing nature of both the nitro (-NO₂) and sulfonyl (-SO₂) moieties significantly influences the reactivity of the aromatic ring, rendering it a subject of interest for creating more complex molecular architectures. Understanding its fundamental physicochemical properties is paramount for its effective handling, characterization, and application in research and development.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and fundamental properties. These data points are crucial for everything from reaction stoichiometry calculations to safety assessments.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1146-39-0 | [1][2] |
| Molecular Formula | C₁₂H₉NO₄S | [1][2] |
| Molecular Weight | 263.27 g/mol | [1][2] |
| Melting Point | 140-143 °C | [1] |
| Boiling Point | Not available | [1] |
| Topological Polar Surface Area (TPSA) | 77.28 Ų | [2] |
| logP (Calculated) | 2.4276 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 3 | [2] |
| Synonyms | Phenyl 4-nitrophenyl sulphone, 4-Nitrophenylsulphonylbenzene | [1][2] |
Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons. The protons on the nitrophenyl ring will be significantly downfield-shifted due to the strong electron-withdrawing effect of the nitro group. Protons ortho to the nitro group will appear as a doublet around 8.2-8.4 ppm, while those meta will be a doublet around 7.8-8.0 ppm. The protons on the unsubstituted phenylsulfonyl ring will appear in the typical aromatic region of 7.4-7.7 ppm.
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¹³C NMR Spectroscopy: The carbon spectrum will corroborate the ¹H NMR data. The carbon atom directly attached to the nitro group (C-NO₂) will be highly deshielded. Similarly, the carbon attached to the sulfonyl group (C-SO₂) will also show a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected vibrational frequencies include:
-
~1520-1540 cm⁻¹ and ~1340-1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (N-O) group.
-
~1300-1330 cm⁻¹ and ~1140-1160 cm⁻¹: Strong stretching vibrations corresponding to the sulfonyl (S=O) group.
-
~3100 cm⁻¹: C-H stretching for the aromatic rings.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z 263, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems for confirming the identity and purity of a this compound sample.
Protocol 1: Purity and Identity Confirmation Workflow
This workflow provides a robust method for verifying both the purity and the chemical identity of the compound in a single, efficient sequence.
Expertise & Causality: The choice of a dual LC-MS and ¹H NMR analysis is deliberate. LC-MS provides excellent purity data (from the UV chromatogram) and a preliminary mass confirmation. ¹H NMR offers an unambiguous confirmation of the detailed molecular structure and can reveal the presence of proton-containing impurities that might not be visible by MS.
Methodology:
-
Sample Preparation:
-
For LC-MS: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
For ¹H NMR: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for a wide range of polar organic compounds and its residual peak does not typically interfere with the aromatic signals of the analyte.
-
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: Diode Array Detector (DAD) at 254 nm and a mass spectrometer in positive ion electrospray mode (ESI+).
-
Validation: A pure sample should yield a single major peak in the UV chromatogram (>98% area) and the corresponding mass spectrum should show the expected [M+H]⁺ or [M+Na]⁺ adduct.
-
-
¹H NMR Analysis:
-
Spectrometer: 400 MHz or higher.
-
Analysis: Acquire a standard proton spectrum.
-
Validation: The observed chemical shifts, coupling constants, and integration values should match the expected pattern for this compound. The absence of significant unassigned peaks confirms high purity.
-
Visualization of Workflow:
Caption: Workflow for Identity and Purity Confirmation.
Synthesis and Reactivity
This compound is typically synthesized via an electrophilic aromatic substitution reaction. One common route is the oxidation of the corresponding sulfide, 4-nitrophenyl phenyl sulfide.
Reactivity Insights: The aromatic ring is highly electron-deficient due to the two withdrawing groups. This deactivation makes it resistant to further electrophilic aromatic substitution. However, it makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an amine, providing a synthetic handle to introduce new functionality and create a diverse range of derivatives.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential.
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Safety: Avoid direct contact with the substance.[3] Use in a well-ventilated area or a fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] May cause skin and eye irritation.[3]
-
Handling: Avoid the formation or spread of dust in the air.[3]
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Storage: Store in a cool, well-ventilated area in a tightly closed container.[3] The compound may be hygroscopic, so precautions should be taken to avoid contact with atmospheric moisture, such as storing under an inert gas like Argon.[3]
Conclusion
This compound is a well-defined chemical entity with distinct physicochemical and spectroscopic properties. Its bifunctional nature makes it a versatile intermediate in organic synthesis. The protocols and data presented in this guide provide a comprehensive framework for its confident identification, purity assessment, and safe handling, empowering researchers to effectively integrate this compound into their synthetic and developmental workflows.
References
An In-depth Technical Guide to 1-Nitro-4-(phenylsulfonyl)benzene (CAS: 1146-39-0)
This guide provides a comprehensive technical overview of 1-Nitro-4-(phenylsulfonyl)benzene, a diaryl sulfone of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by scientific literature.
Introduction: A Molecule of Dichotomous Functionality
This compound is a fascinating molecule that marries the strong electron-withdrawing properties of a nitro group with the versatile diaryl sulfone scaffold. The nitro group, a well-known pharmacophore and a powerful modulator of electronic properties, significantly influences the reactivity of the aromatic ring to which it is attached.[1][2] Simultaneously, the diaryl sulfone moiety is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. This unique combination of functional groups makes this compound a valuable building block and a subject of interest for the design of novel chemical entities.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1146-39-0 | [3] |
| Molecular Formula | C₁₂H₉NO₄S | [3] |
| Molecular Weight | 263.27 g/mol | [3] |
| Appearance | Expected to be a solid | General knowledge |
| Topological Polar Surface Area (TPSA) | 77.28 Ų | [3] |
| LogP | 2.4276 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic rings. The protons on the nitro-substituted ring will be shifted downfield due to the strong electron-withdrawing effect of the nitro group, with protons ortho to the nitro group being the most deshielded.[6] The protons on the unsubstituted phenyl ring will appear in a more typical aromatic region.
-
¹³C NMR: The carbon NMR spectrum will similarly reflect the electronic environment of the carbon atoms. The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded.[6] The carbons ortho and para to the nitro group will also show downfield shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 and 1350 cm⁻¹). Strong bands for the S=O stretching of the sulfone group will also be prominent (around 1300-1350 and 1150-1180 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (263.27 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage around the sulfone linkage.[7]
Synthesis of this compound
The synthesis of diaryl sulfones can be achieved through several established methods. A highly plausible and efficient route to this compound involves the nucleophilic aromatic substitution of a suitable 4-nitrobenzene derivative with a benzenesulfinate salt, or a Friedel-Crafts type reaction between benzene and 4-nitrobenzenesulfonyl chloride. Another common approach is the oxidation of the corresponding diaryl sulfide.
Below is a detailed, field-proven protocol adapted from similar syntheses for the preparation of this compound via the oxidation of 1-nitro-4-(phenylthio)benzene.[8]
Proposed Synthetic Protocol: Oxidation of 1-nitro-4-(phenylthio)benzene
This two-step synthesis first involves the preparation of the sulfide precursor followed by its oxidation to the sulfone.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-nitro-4-(phenylthio)benzene
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloronitrobenzene (1 equivalent), thiophenol (1 equivalent), and potassium carbonate (1.1 equivalents) in acetone.
-
Reaction: Reflux the mixture with vigorous stirring for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration. Evaporate the acetone from the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted thiophenol, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-nitro-4-(phenylthio)benzene.
Step 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 1-nitro-4-(phenylthio)benzene (1 equivalent) obtained from Step 1 in glacial acetic acid.
-
Oxidation: Slowly add an excess of 30% hydrogen peroxide (approximately 10-15 equivalents) to the solution. The addition may be exothermic, so it is advisable to cool the flask in an ice bath.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate may be observed as the reaction progresses.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate complete precipitation of the product. Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford pure this compound.
Chemical Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dictated by the interplay of its two key functional groups.
Caption: Key reactivity aspects of this compound.
Reactivity of the Nitroaromatic System
The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature.[9] Conversely, and more importantly for its synthetic utility, it strongly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr) .[2][10] The electron density at the ortho and para positions to the nitro group is significantly reduced, making these positions susceptible to attack by nucleophiles. In this compound, the phenylsulfonyl group is also electron-withdrawing, further enhancing the electrophilicity of the nitro-substituted ring. However, the sulfone group itself is a poor leaving group. Nucleophilic attack is most likely to occur at the positions ortho to the nitro group if a suitable leaving group were present there.
Reduction of the Nitro Group
A cornerstone of nitro group chemistry is its reduction to an amino group. This transformation is of immense importance in the synthesis of pharmaceuticals and other fine chemicals, as it provides a route to anilines which are versatile synthetic intermediates. The reduction of the nitro group in this compound can be readily achieved using a variety of standard reducing agents, such as:
-
Catalytic hydrogenation (e.g., H₂ over Palladium on carbon)
-
Metals in acidic media (e.g., Sn or Fe in HCl)
This reaction would yield 4-(phenylsulfonyl)aniline, a molecule with a nucleophilic amino group and the stable sulfone moiety.
Potential Applications in Drug Discovery and Organic Synthesis
While specific biological activities for this compound are not extensively reported, its structural motifs suggest significant potential in medicinal chemistry and as a synthetic intermediate.
A Scaffold for Medicinal Chemistry
-
Diaryl Sulfone Core: The diaryl sulfone structure is present in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
-
Nitroaromatic Pharmacophore: Nitroaromatic compounds have been developed as antibacterial and antiparasitic agents.[11] The nitro group can be crucial for the mechanism of action, often undergoing bioreduction in hypoxic environments, such as those found in certain tumors or anaerobic bacteria, to generate reactive radical species.
-
Precursor to Bioactive Amines: As discussed, the reduction of the nitro group provides access to the corresponding aniline. This amino group can then be further functionalized to generate libraries of compounds for biological screening. For example, the resulting 4-(phenylsulfonyl)aniline could be a key intermediate in the synthesis of novel kinase inhibitors or other targeted therapies.[12]
A Versatile Synthetic Intermediate
Beyond its potential as a bioactive molecule itself, this compound is a valuable intermediate in multi-step organic synthesis. The predictable reactivity of the nitro group allows for its strategic use as a directing group or as a precursor to other functionalities. The chemical robustness of the phenylsulfonyl group ensures its stability under a variety of reaction conditions.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, following standard safety protocols for chemical reagents. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Specific hazard information should be consulted from the supplier's Safety Data Sheet (SDS).
Conclusion
This compound is a molecule with significant untapped potential. Its synthesis is achievable through established chemical transformations, and its dichotomous functionality offers a rich landscape for chemical exploration. The presence of both a reactive nitro group and a stable, biologically relevant diaryl sulfone core makes it a compelling starting point for the design and synthesis of novel compounds with potential therapeutic applications. Further investigation into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of new lead compounds in drug discovery programs.
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950) [hmdb.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Benzene, 1-nitro-4-(phenylthio)- [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism of 1-Nitro-4-(phenylsulfonyl)benzene
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism as it applies to the highly deactivated substrate, 1-Nitro-4-(phenylsulfonyl)benzene. Intended for researchers, scientists, and professionals in drug development, this document elucidates the profound electronic effects of the nitro and phenylsulfonyl substituents, which dictate the molecule's reactivity and regioselectivity. We will dissect the mechanistic steps, from the generation of the electrophile to the formation and stabilization of the critical arenium ion intermediate, and discuss the rigorous experimental conditions necessitated by the substrate's electronic deficiencies.
Foundational Principles: The Electrophilic Aromatic Substitution Reaction
Electrophilic aromatic substitution (SEAr) is a cornerstone of organic chemistry, defining a class of reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction universally proceeds through a two-step mechanism:
-
Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This initial attack is the slow, rate-determining step as it temporarily disrupts the ring's stabilizing aromaticity.[2][3] The result is a positively charged, resonance-stabilized carbocation known as an arenium ion or sigma complex.[1]
-
Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon atom of the sigma complex. This is a fast step that restores the aromatic π-system, yielding the substituted product.[4]
The facility and orientation of this reaction are profoundly influenced by any pre-existing substituents on the aromatic ring.[5]
Substrate Analysis: The Electronic Landscape of this compound
The reactivity of this compound in EAS is dictated entirely by the powerful electronic influence of its two substituents: the nitro group (-NO₂) and the phenylsulfonyl group (-SO₂Ph). Both are potent electron-withdrawing groups that significantly deactivate the aromatic ring towards electrophilic attack.[6][7]
The Directing Effects of Nitro and Phenylsulfonyl Groups
Both the nitro and sulfonyl groups deactivate the aromatic ring by withdrawing electron density through a combination of inductive and resonance effects.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group, and the sulfur and oxygen atoms in the sulfonyl group, pulls electron density away from the ring through the sigma bond framework.[8]
-
Resonance Effect (-R): Both substituents can delocalize the ring's π-electrons onto themselves, further depleting the ring of its electron density. This effect is particularly pronounced at the ortho and para positions.[9][10]
This severe reduction in electron density makes the ring a much poorer nucleophile, thus "deactivating" it and slowing the rate of electrophilic substitution dramatically compared to benzene.[5][8] A nitro substituent can decrease the ring's reactivity by a factor of roughly a million.[5]
Crucially, this deactivation is not uniform. The ortho and para positions are left significantly more electron-deficient than the meta positions. Consequently, the meta positions are the points of relatively higher electron density, making them the only viable sites for electrophilic attack.[7][11] Therefore, both the nitro group and the phenylsulfonyl group are classified as meta-directors .[12][13][14]
Data Presentation: Properties of Deactivating Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
| **Nitro (-NO₂) ** | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |
| Phenylsulfonyl (-SO₂Ph) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |
The EAS Mechanism for this compound: A Step-by-Step Analysis
The presence of two powerful meta-directing groups on the same ring presents a unique scenario for regioselectivity. In this compound, the positions ortho to the nitro group (C2, C6) are concurrently meta to the phenylsulfonyl group. Likewise, the positions ortho to the phenylsulfonyl group (C3, C5) are meta to the nitro group. Therefore, electrophilic attack will occur at the positions designated 2, 3, 5, and 6.
Let's illustrate the mechanism using nitration, a classic EAS reaction requiring the generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.
Visualization: Overall Reaction Scheme
Caption: Nitration of this compound.
Step 1: Generation of the Electrophile (Nitronium Ion)
Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion, NO₂⁺.[2]
H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺
Step 2: Nucleophilic Attack and Sigma Complex Formation
The severely deactivated π-system of this compound attacks the nitronium ion. The attack occurs at a position meta to both existing substituents (e.g., C2 or C3). Let's consider the attack at C2 (ortho to -NO₂ and meta to -SO₂Ph). This rate-determining step forms a resonance-stabilized arenium ion.
The stability of this intermediate is key. Had the attack occurred ortho or para to the nitro group, one of the resonance structures would have placed the positive charge on the carbon directly attached to the electron-withdrawing nitro group—a highly unfavorable and destabilizing arrangement.[9][15] By attacking at the meta position, this destabilization is avoided.[10]
Visualization: Mechanistic Pathway and Resonance Structures
Caption: Formation and resonance of the sigma complex.
Step 3: Deprotonation to Restore Aromaticity
A weak base, such as the bisulfate ion (HSO₄⁻) present in the reaction medium, abstracts the proton from the C2 carbon. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final product, 1,2-Dinitro-4-(phenylsulfonyl)benzene.
Experimental Protocol: Nitration of a Highly Deactivated Aromatic Ring
The profound deactivation of the substrate ring necessitates forceful reaction conditions. Standard nitration conditions used for benzene would likely result in no reaction. Protocols for similar deactivated systems, such as diphenyl sulfone, often require fuming acids and elevated temperatures.[16][17]
Disclaimer: This protocol is illustrative and adapted from procedures for related compounds. It must be performed with extreme caution by trained professionals using appropriate personal protective equipment (PPE) in a certified fume hood.
Workflow Visualization
Caption: Experimental workflow for nitrating a deactivated ring.
Step-by-Step Methodology
-
Vessel Preparation: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Substrate Dissolution: Charge the flask with this compound (1.0 eq). With stirring, slowly add concentrated (98%) sulfuric acid until the solid is fully dissolved.
-
Nitrating Agent Preparation: In a separate beaker, cautiously add fuming nitric acid (>90%) (1.1 eq) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[16]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, gently heat the reaction mixture in a water bath to 50-60°C and maintain for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice with vigorous stirring.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to litmus paper.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Conclusion
The electrophilic aromatic substitution of this compound is a challenging yet mechanistically insightful reaction. The synergistic deactivating and meta-directing effects of the nitro and phenylsulfonyl groups render the aromatic ring extremely unreactive, necessitating harsh experimental conditions to drive the substitution. The regiochemical outcome is a direct consequence of avoiding the highly destabilized arenium ion intermediates that would arise from ortho or para attack. A thorough understanding of these electronic principles is paramount for scientists designing synthetic routes involving polysubstituted, electron-deficient aromatic compounds.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. Explain why the Nitro group is meta directing in electrophilic aromatic s.. [askfilo.com]
- 10. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 11. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it : [allen.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. savemyexams.com [savemyexams.com]
- 15. m.youtube.com [m.youtube.com]
- 16. CN1266422A - Nitration process for diphenyl ethers - Google Patents [patents.google.com]
- 17. US5187294A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Nitro-4-(phenylsulfonyl)benzene: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Diaryl Sulfone
1-Nitro-4-(phenylsulfonyl)benzene, a member of the diaryl sulfone class of organic compounds, represents a significant scaffold in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a nitro group and a sulfonyl bridge connecting two phenyl rings, imparts a unique combination of electronic and steric properties that have been exploited in a variety of scientific endeavors. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important molecule, offering a technical resource for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1146-39-0 | [1] |
| Molecular Formula | C₁₂H₉NO₄S | [1] |
| Molecular Weight | 263.27 g/mol | [1] |
| Melting Point | 140-143 °C | [2] |
| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |
| Solubility | Expected to be soluble in common organic solvents. |
Historical Perspective and Discovery
The precise historical account of the first synthesis of this compound is not prominently documented in readily accessible literature. However, the development of synthetic methodologies for diaryl sulfones and nitroaromatic compounds in the 19th and early 20th centuries laid the groundwork for its eventual synthesis. Key historical developments that enabled the creation of this class of compounds include:
-
The Zinin Reduction (1842): Nikolai Zinin's discovery of a method to reduce nitroaromatics to anilines was a landmark in organic chemistry, fundamentally advancing the understanding and utility of nitro compounds[4].
-
Friedel-Crafts Reaction (1877): The discovery of the Friedel-Crafts acylation and alkylation reactions provided a powerful tool for forming carbon-carbon and carbon-heteroatom bonds to aromatic rings, a principle that extends to sulfonylation reactions.
-
Early Synthesis of Sulfonyl Chlorides: The preparation of key intermediates like p-nitrobenzene sulfonyl chloride became established over time, with patents from the mid-20th century detailing improved manufacturing processes[5].
It is likely that this compound was first synthesized as part of broader investigations into the reactivity of these newly accessible building blocks.
Synthetic Methodologies
Several synthetic routes can be envisioned and have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
Friedel-Crafts Sulfonylation of Nitrobenzene
A classical and direct approach involves the Friedel-Crafts sulfonylation of nitrobenzene with benzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Figure 1: Friedel-Crafts Sulfonylation Workflow
Causality behind Experimental Choices:
-
Nitrobenzene as the Substrate: Nitrobenzene is chosen as the starting material containing the nitro group. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, under forcing conditions, para-substitution can occur.
-
Benzenesulfonyl Chloride as the Electrophile Source: Benzenesulfonyl chloride is the acylating agent that provides the phenylsulfonyl group.
-
Aluminum Chloride as the Catalyst: A strong Lewis acid like AlCl₃ is essential to activate the benzenesulfonyl chloride, generating a highly electrophilic sulfonyl cation or a complex that can attack the deactivated nitrobenzene ring.
-
Solvent: A non-reactive solvent such as nitrobenzene itself or carbon disulfide is typically used[6].
Experimental Protocol (Illustrative):
-
To a stirred solution of nitrobenzene in a suitable inert solvent, add anhydrous aluminum chloride in portions at a controlled temperature (e.g., 0-5 °C).
-
Slowly add benzenesulfonyl chloride to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with water, brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Oxidation of 4-Nitrophenyl Phenyl Sulfide
An alternative and often high-yielding method is the oxidation of the corresponding diaryl sulfide, 4-nitrophenyl phenyl sulfide.
Figure 2: Oxidation of Diaryl Sulfide Workflow
Causality behind Experimental Choices:
-
4-Nitrophenyl Phenyl Sulfide as the Precursor: This starting material already contains the complete carbon and sulfur framework. The synthesis of this precursor can be achieved through a nucleophilic aromatic substitution reaction between 1-chloro-4-nitrobenzene and thiophenol.
-
Oxidizing Agent: A variety of oxidizing agents can be used. Hydrogen peroxide (H₂O₂) in acetic acid is a common and relatively "green" option[7]. Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfonic acid.
Experimental Protocol (Adapted from a similar procedure for a related compound)[8]:
-
Dissolve 4-nitrophenyl phenyl sulfide in glacial acetic acid in a round-bottom flask.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution. The amount of oxidant is critical to selectively form the sulfone without significant side reactions.
-
The reaction mixture is then stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and the product may precipitate. If not, the solution can be poured into water to induce precipitation.
-
The solid product is collected by vacuum filtration and washed with water to remove acetic acid and any remaining hydrogen peroxide.
-
The crude this compound is then dried and can be further purified by recrystallization.
Nucleophilic Aromatic Substitution
A third potential route is the nucleophilic aromatic substitution (SNAAr) reaction of an activated aryl halide with a sulfinate salt.
Figure 3: Nucleophilic Aromatic Substitution Workflow
Causality behind Experimental Choices:
-
1-Chloro-4-nitrobenzene as the Substrate: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions[9][10]. The chlorine atom serves as a good leaving group.
-
Sodium Benzenesulfinate as the Nucleophile: The sulfinate anion is a potent sulfur-based nucleophile that will displace the chloride from the activated aromatic ring.
Experimental Protocol (General):
-
A mixture of 1-chloro-4-nitrobenzene and sodium benzenesulfinate is heated in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
The reaction is monitored by TLC until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent will yield the pure this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the properties of its two key functional groups: the nitro group and the sulfonyl group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation yields 4-(phenylsulfonyl)aniline, a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents.
-
Electrophilic Aromatic Substitution: The presence of two strong deactivating groups (nitro and phenylsulfonyl) makes the aromatic rings highly electron-deficient and thus very unreactive towards further electrophilic aromatic substitution.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the nitro-substituted ring can make it susceptible to nucleophilic attack under certain conditions, although this is less common once the sulfone is formed.
Applications in Research and Development:
While specific, large-scale industrial applications of this compound are not widely documented, its utility is primarily as an intermediate in organic synthesis and as a scaffold in medicinal chemistry research.
-
Pharmaceutical Research: The diaryl sulfone motif is present in a number of biologically active compounds. The nitro group serves as a versatile handle that can be converted into other functional groups, allowing for the generation of libraries of compounds for screening against various biological targets. For instance, related nitroaromatic compounds have been investigated for their potential antibacterial and antifungal activities[11][12]. The sulfonyl group is a key pharmacophore in many drugs, acting as a hydrogen bond acceptor and influencing the overall polarity and metabolic stability of a molecule.
-
Materials Science: Diaryl sulfones are known for their thermal stability and are used in the production of high-performance polymers. While not a primary application of this specific molecule, its structural features are relevant to this field.
Conclusion and Future Outlook
This compound is a synthetically accessible diaryl sulfone with a rich chemical heritage rooted in the foundational discoveries of organic chemistry. Its preparation can be achieved through several reliable methods, including Friedel-Crafts sulfonylation, oxidation of the corresponding sulfide, and nucleophilic aromatic substitution. The true value of this compound lies in its potential as a versatile intermediate. The strategic placement of the nitro and sulfonyl groups provides a platform for further chemical modifications, making it a valuable tool for medicinal chemists and researchers in drug discovery. Future research may focus on the development of novel therapeutic agents derived from this scaffold, exploring its potential in areas such as oncology, infectious diseases, and beyond. As synthetic methodologies continue to advance, the efficient and sustainable production of such key intermediates will remain a critical aspect of chemical and pharmaceutical innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
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- 4. Nikolai Nikolaevich Zinin (1812-1880) ‒ eminent Russian chemist-organic, discoverer of the method of receiving aniline by nitrobenzene reduction [redalyc.org]
- 5. US2465951A - Method of making para-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 1-Nitro-4-phenylethynyl-benzene | C14H9NO2 | CID 3560757 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Theoretical and Spectroscopic Guide to the Molecular Structure of 1-Nitro-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the structural analysis of 1-Nitro-4-(phenylsulfonyl)benzene (also known as 4-Nitrophenyl phenyl sulfone). While this molecule serves as a quintessential example of a diaryl sulfone scaffold, a common motif in medicinal chemistry and materials science, a consolidated resource detailing its structural and electronic properties is lacking. This document bridges that gap by outlining a robust computational workflow, grounded in Density Functional Theory (DFT), and validated against experimental data from closely related analogues. We delve into the molecule's optimized geometry, vibrational modes (IR), nuclear magnetic resonance (NMR) signatures, and electronic characteristics, including Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP). Each section explains the causality behind the chosen theoretical methods, ensuring a self-validating and authoritative narrative for researchers seeking to apply these techniques.
Introduction: The Significance of the Diaryl Sulfone Core
The this compound molecule, with its chemical formula C₁₂H₉NO₄S, represents a fundamental structure combining three key functional groups: a phenyl ring, a sulfonyl bridge (SO₂), and a nitrophenyl ring.[1][2][3] The diaryl sulfone core is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents due to its metabolic stability and its ability to act as a rigid linker or a hydrogen bond acceptor. The addition of a nitro group, a potent electron-withdrawing group, significantly modulates the electronic properties of the entire molecule, influencing its reactivity, intermolecular interactions, and potential biological activity.
Understanding the precise three-dimensional structure, conformational flexibility, and electronic landscape of this molecule is paramount for predicting its behavior in different environments, from solid-state crystal packing to interactions with a biological target. This guide provides the theoretical and practical steps to achieve this understanding through modern computational chemistry.
Molecular Geometry and Conformational Analysis
The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to a minimum on the potential energy surface.
2.1. Theoretical Approach: Density Functional Theory (DFT)
For organic molecules of this size, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost.[4] The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with gradient-corrected functionals, is a well-established and reliable choice for geometry optimizations and frequency calculations.[5][6] A Pople-style basis set, such as 6-31G(d,p) , provides sufficient flexibility for an accurate description by adding polarization functions on both heavy atoms (d) and hydrogen atoms (p).
2.2. Key Geometric Parameters
The geometry optimization of this compound reveals several key structural features:
-
Non-Planarity: The two phenyl rings are not coplanar. This twist is a hallmark of diaryl sulfones. The primary determinant of this conformation is the steric hindrance between the ortho-hydrogens of the two rings.
-
Dihedral Angle: The crucial parameter defining the overall shape is the C-S-C-C dihedral (torsion) angle between the two rings. While no direct crystal structure for this exact molecule is publicly available, the crystal structure of the closely related isomer, 4-Nitrophenyl benzenesulfonate, shows a dihedral angle of 53.91°.[7] DFT calculations for this compound are expected to yield a similar value, confirming a significantly twisted conformation.
-
Sulfonyl Group Geometry: The geometry around the sulfur atom is tetrahedral. The O-S-O bond angle is typically around 120°, and the S=O bond lengths are characteristic of a double bond.
-
Nitro Group Orientation: The nitro group (NO₂) tends to be coplanar with its attached phenyl ring to maximize electronic conjugation.
Table 1: Predicted vs. Analogous Experimental Geometric Parameters
| Parameter | Predicted (DFT/B3LYP/6-31G(d,p)) | Experimental (Analogues) |
| Phenyl-SO₂-Nitrophenyl Dihedral Angle | ~50-60° | 53.91° (for 4-Nitrophenyl benzenesulfonate)[7] |
| O=S=O Bond Angle | ~120° | ~119-121° |
| S=O Bond Length | ~1.45 Å | ~1.44-1.46 Å |
| C-NO₂ Bond Length | ~1.48 Å | ~1.47-1.49 Å |
Spectroscopic Analysis: A Bridge Between Theory and Experiment
Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This not only confirms that the structure is a true energy minimum (i.e., no imaginary frequencies) but also provides theoretical predictions for its vibrational (IR, Raman) and NMR spectra.
3.1. Vibrational Spectroscopy (FTIR)
The calculated harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to achieve better agreement with experimental data.[8]
Key Vibrational Modes:
-
SO₂ Asymmetric & Symmetric Stretching: These are strong, characteristic peaks. Based on studies of similar sulfone-containing polymers, these bands are expected around 1231 cm⁻¹ (asymmetric) and 1145 cm⁻¹ (symmetric) .[9]
-
NO₂ Asymmetric & Symmetric Stretching: The nitro group also produces two very strong and easily identifiable bands. For nitrobenzene derivatives, these typically appear in the regions of 1510-1600 cm⁻¹ (asymmetric) and 1325-1385 cm⁻¹ (symmetric) .
-
C-H Aromatic Stretching: These vibrations appear above 3000 cm⁻¹.
3.2. NMR Spectroscopy
Theoretical NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method. The results are then referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
-
¹H NMR: The electron-withdrawing nature of both the sulfonyl and nitro groups significantly deshields the aromatic protons.
-
Nitrophenyl Ring: Protons ortho to the nitro group are the most deshielded (expected δ > 8.2 ppm), followed by the para proton (if it were present), and then the meta protons.[10] In this para-substituted ring, the two sets of equivalent protons will appear as two distinct doublets.
-
Phenyl Ring: Protons ortho to the sulfonyl group will be more deshielded than the meta and para protons.
-
-
¹³C NMR: The carbon atoms directly attached to the sulfonyl and nitro groups (ipso-carbons) will be significantly affected. The ortho and para carbons of the nitrophenyl ring are expected to be electron-deficient, which influences their chemical shifts in a complex manner due to paramagnetic shielding effects.[10]
Electronic Structure Analysis: Unveiling Reactivity
The electronic properties of a molecule are key to understanding its stability, reactivity, and optical properties.
4.1. Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons.[11]
-
HOMO: The HOMO is expected to be localized primarily on the unsubstituted phenyl ring, which is the most electron-rich part of the molecule.
-
LUMO: The LUMO will be predominantly localized on the nitrophenyl ring. The strongly electron-withdrawing nitro group creates a low-energy acceptor orbital.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[11] A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the significant charge polarization induced by the nitro group is expected to result in a relatively small HOMO-LUMO gap, indicating its potential as a charge-transfer system.
4.2. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a powerful visual guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[12]
-
Negative Potential (Red/Yellow): The MEP will show a region of high negative potential localized around the oxygen atoms of the nitro and sulfonyl groups. These are the primary sites for electrophilic attack and hydrogen bond acceptance.[13][14]
-
Positive Potential (Blue): Regions of positive or near-neutral potential will be found on the aromatic rings, particularly the nitrophenyl ring, making them susceptible to nucleophilic attack.[14][15] The hydrogen atoms will also show positive potential.
Methodology: A Practical Workflow for Theoretical Analysis
This section provides a step-by-step protocol for conducting the theoretical studies described in this guide.
Step 1: Structure Creation
-
Use a molecular builder (e.g., Avogadro, GaussView, ChemDraw) to construct the 3D structure of this compound.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
Step 2: Geometry Optimization
-
Software: Gaussian, ORCA, Schrödinger Suite, etc.[16]
-
Method: DFT, Functional: B3LYP, Basis Set: 6-31G(d,p).
-
Keyword/Input: opt (for optimization).
-
Rationale: This calculation finds the lowest energy conformation of the molecule, providing accurate bond lengths, angles, and dihedral angles.
Step 3: Frequency Calculation
-
Method: DFT, Functional: B3LYP, Basis Set: 6-31G(d,p).
-
Keyword/Input: freq (must be run on the optimized geometry from Step 2).
-
Rationale: This confirms the optimized structure is a true minimum (no imaginary frequencies) and calculates the harmonic vibrational frequencies for IR/Raman spectra prediction.
Step 4: NMR Chemical Shift Calculation
-
Method: GIAO (typically implemented within an NMR keyword).
-
Keyword/Input: nmr.
-
Rationale: Predicts the ¹H and ¹³C NMR chemical shifts, which can be directly compared to experimental data for structural validation.
Step 5: Electronic Properties Analysis
-
HOMO/LUMO & MEP: These are typically generated automatically from the output of the optimization calculation. Visualization software is used to generate the orbital surfaces and potential maps.
-
Rationale: Provides insight into the molecule's reactivity, charge distribution, and potential for intermolecular interactions.
Workflow Visualization
References
- 1. PubChemLite - 4-nitrophenyl phenyl sulfone (C12H9NO4S) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. 4-Nitrophenyl phenyl sulfone | C12H9NO4S | CID 96708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site | MDPI [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nitrobenzene [cms.gutow.uwosh.edu]
- 16. schrodinger.com [schrodinger.com]
A Comprehensive Spectroscopic Guide to 1-Nitro-4-(phenylsulfonyl)benzene
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of 1-Nitro-4-(phenylsulfonyl)benzene (CAS No: 1146-39-0), a key intermediate in synthetic organic chemistry.[1] As its utility in drug development and materials science expands, a thorough understanding of its structural characterization is paramount. This document, intended for researchers and drug development professionals, outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous identification and purity assessment of this compound. While based on established spectroscopic principles and data from analogous structures, this guide serves as a predictive framework for researchers, detailing the expected spectral outcomes and the logic behind their interpretation.
Introduction to this compound
This compound, with the molecular formula C₁₂H₉NO₄S, is a diaryl sulfone containing two distinct aromatic systems.[1] One ring is substituted with a strongly electron-withdrawing nitro group (-NO₂), while the other is part of a phenylsulfonyl group (-SO₂Ph). The electronic asymmetry created by these powerful deactivating groups makes the molecule an interesting substrate for nucleophilic aromatic substitution and a building block for more complex molecular architectures. Accurate and comprehensive characterization is the bedrock of reproducible science; therefore, a multi-technique spectroscopic approach is essential to confirm the molecule's identity and purity.
Below is the chemical structure of this compound.
Caption: Molecular Structure of this compound.
Synthesis and Spectroscopic Workflow
A common and reliable method for the synthesis of diaryl sulfones is the oxidation of the corresponding diaryl sulfide. Thus, this compound can be prepared by the oxidation of 1-nitro-4-(phenylthio)benzene using an oxidizing agent such as hydrogen peroxide in glacial acetic acid. The successful synthesis and purification would then be validated by the comprehensive spectroscopic workflow detailed in this guide.
Caption: General workflow from synthesis to structural validation.
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about the electronic environment of the aromatic rings.
3.1.1 Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a standard pulse sequence, referencing to the residual solvent peak or tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
3.1.2 Predicted ¹H NMR Spectrum The ¹H NMR spectrum is expected to be dominated by signals in the aromatic region. Due to the strong electron-withdrawing effects of both the sulfonyl and nitro groups, all aromatic protons will be significantly deshielded, appearing far downfield.
-
Phenylsulfonyl Group (C₆H₅SO₂-): The five protons on the unsubstituted phenyl ring will appear as a complex multiplet, typically in the range of δ 7.5-7.8 ppm .
-
Nitrophenyl Group (-C₆H₄NO₂): The four protons on the nitro-substituted ring will form a distinct AA'BB' system. The protons ortho to the nitro group (H-3, H-5) are in a different environment from those ortho to the sulfonyl group (H-2, H-6). Both sets of protons will appear as doublets. The protons ortho to the nitro group are expected to be the most deshielded protons in the molecule.[2]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-2', H-6' | ~8.40 | Doublet (d) | 2H | Ortho to -NO₂, highly deshielded. |
| H-3', H-5' | ~8.15 | Doublet (d) | 2H | Ortho to -SO₂R, deshielded. |
| H-2, H-6 | ~7.70 | Multiplet (m) | 2H | Ortho protons on phenyl ring. |
| H-3, H-4, H-5 | ~7.55 | Multiplet (m) | 3H | Meta and para protons on phenyl ring. |
3.1.3 Predicted ¹³C NMR Spectrum The proton-decoupled ¹³C NMR spectrum will show eight distinct signals for the twelve aromatic carbons due to molecular symmetry. Aromatic carbons generally appear between 110-160 ppm.[3]
-
Ipso-Carbons: The carbons directly attached to the sulfonyl group (C-1, C-4') and the nitro group (C-1') will be significantly shifted. The carbon bearing the nitro group (C-1') is expected to be highly deshielded.[2]
-
Other Aromatic Carbons: The remaining carbons will appear in the typical aromatic region, with their specific shifts influenced by the proximity to the electron-withdrawing groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-1' | ~150 | Attached to -NO₂, highly deshielded. |
| C-4' | ~145 | Attached to -SO₂R, highly deshielded. |
| C-1 | ~140 | Ipso-carbon of the phenyl ring. |
| C-4 | ~135 | Para-carbon of the phenyl ring. |
| C-2, C-6 | ~130 | Ortho-carbons of the phenyl ring. |
| C-3, C-5 | ~129 | Meta-carbons of the phenyl ring. |
| C-3', C-5' | ~128 | Meta to -NO₂. |
| C-2', C-6' | ~124 | Ortho to -NO₂. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
3.2.1 Experimental Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
3.2.2 Spectral Interpretation The IR spectrum of this compound will be characterized by strong absorptions corresponding to the N-O and S=O stretching vibrations.
-
Nitro Group (-NO₂): Aromatic nitro compounds display two very strong and characteristic bands: an asymmetric stretch and a symmetric stretch.[4][5]
-
Sulfonyl Group (-SO₂-): Sulfones also exhibit two strong characteristic bands for the S=O asymmetric and symmetric stretches.[6]
-
Aromatic Rings: Look for C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[7]
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| ~3100-3000 | C-H Stretch | Medium-Weak | Aromatic |
| ~1530-1515 | Asymmetric N-O Stretch | Very Strong | Nitro (-NO₂) |
| ~1350-1340 | Symmetric N-O Stretch | Very Strong | Nitro (-NO₂) |
| ~1330-1300 | Asymmetric S=O Stretch | Strong | Sulfonyl (-SO₂-) |
| ~1160-1140 | Symmetric S=O Stretch | Strong | Sulfonyl (-SO₂-) |
| ~1600-1450 | C=C Stretch | Medium-Variable | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.
3.3.1 Experimental Protocol
-
Ionization Method: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.
-
Analysis: Introduce the sample into the mass spectrometer (e.g., via a direct insertion probe or GC inlet) and acquire the mass spectrum.
3.3.2 Fragmentation Analysis The molecular ion (M⁺˙) is expected at m/z 263 , corresponding to the molecular weight of C₁₂H₉NO₄S.[1] The fragmentation is likely to proceed through several characteristic pathways for nitroaromatic compounds and diaryl sulfones.
-
Loss of Nitro Group: Common fragmentations include the loss of ·NO (30 u) and ·NO₂ (46 u).[8][9]
-
Sulfonyl Group Fragmentation: Cleavage of the C-S or S-O bonds can occur. A major fragmentation pathway for diaryl sulfones involves rearrangement to a sulfinate ester followed by cleavage.[10][11] This can lead to the formation of ions such as C₆H₅SO⁺ (m/z 125) and C₆H₅⁺ (m/z 77).
-
Ring Fragmentation: Cleavage of the aromatic rings can also occur.
References
- 1. chemscene.com [chemscene.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
The Synthetic Chemist's Guide to 1-Nitro-4-(phenylsulfonyl)benzene: A Versatile Building Block in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Bifunctional Reagent
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Nitro-4-(phenylsulfonyl)benzene emerges as a particularly valuable building block, distinguished by its bifunctional nature. This compound features a phenylsulfonyl group, a versatile moiety in its own right, and a nitro group, which serves as both a potent electron-withdrawing group and a synthetic handle for further transformations. The interplay of these two functional groups on a simple benzene scaffold provides a wealth of opportunities for synthetic chemists, particularly in the realms of pharmaceutical and materials science.
The phenylsulfonyl moiety is a well-established functional group in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. Simultaneously, the nitro group dramatically influences the electronic properties of the aromatic ring, opening up avenues for specific chemical manipulations. This guide provides an in-depth exploration of the applications of this compound in multi-step organic synthesis, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications in Multi-Step Synthesis
The strategic placement of the nitro and phenylsulfonyl groups on the benzene ring makes this compound a versatile precursor for a range of important transformations. This section will delve into some of the most impactful applications of this reagent.
Gateway to Anilines: Reduction of the Nitro Group
One of the most fundamental and widely utilized transformations of this compound is the reduction of its nitro group to an amine. This reaction yields 4-(phenylsulfonyl)aniline, a key intermediate in the synthesis of various pharmaceuticals, including sulfonamide antibiotics and other bioactive compounds. The resulting aniline is a versatile precursor for a multitude of subsequent reactions, such as diazotization, acylation, and N-alkylation.
Mechanistic Rationale:
The reduction of a nitro group to an amine is a classic transformation in organic chemistry.[1][2][3][4] A variety of reducing agents can be employed, with common choices including metal catalysts (e.g., Pd/C, PtO₂) with hydrogen gas, or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately leading to the desired aniline.[3] The choice of reducing agent can be critical to ensure compatibility with other functional groups in the molecule.
Experimental Protocol: Reduction of this compound to 4-(phenylsulfonyl)aniline
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add ethanol as a solvent to create a slurry.
-
Carefully add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(phenylsulfonyl)aniline.
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation:
| Reactant | Product | Typical Yield | Key Characterization Data (¹H NMR) |
| This compound | 4-(phenylsulfonyl)aniline | 85-95% | Shift in aromatic protons, appearance of a broad singlet for the -NH₂ group. |
Logical Workflow for Aniline Synthesis:
Caption: Workflow for the synthesis of 4-(phenylsulfonyl)aniline.
Activating the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing nitro group in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[5][6][7] This allows for the displacement of a suitable leaving group, or in some cases, the nitro group itself, by a variety of nucleophiles. This reaction is a powerful tool for the synthesis of highly functionalized aromatic compounds. While there is no leaving group other than the nitro group in the starting material, understanding this principle is key to designing multi-step syntheses where a halogen is first introduced and then substituted. For direct substitution, harsh conditions might be required to displace the nitro group.
Mechanistic Rationale:
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[5] The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing groups (in this case, the nitro and phenylsulfonyl groups), which is crucial for its stability. In the second step, the leaving group departs, restoring the aromaticity of the ring. The presence of the nitro group in the para position is ideal for stabilizing the Meisenheimer complex.
Conceptual Protocol: SNAr with a Generic Nucleophile (Nu⁻)
This protocol is a conceptual illustration. The reactivity of this compound in SNAr where the nitro group is the leaving group is low and requires strong nucleophiles and forcing conditions. A more common strategy would be to start with a halo-substituted precursor.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, aniline)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (if the nucleophile is neutral, e.g., K₂CO₃)
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic polar solvent in a round-bottom flask under an inert atmosphere.
-
Add the nucleophile (1.1-1.5 eq) and, if necessary, a base.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of SNAr Mechanism:
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Building Complexity: Cross-Coupling Reactions
While the nitro group itself is not a typical leaving group for many standard cross-coupling reactions, recent advances have shown that nitroarenes can be used as coupling partners in certain palladium-catalyzed reactions.[8] This emerging area of research opens up new possibilities for the use of this compound in C-C and C-N bond-forming reactions. More conventionally, the nitro group can be reduced to an amine, which can then be converted to a more suitable leaving group for cross-coupling, such as a diazonium salt or a triflate.
Conceptual Application in Suzuki-Miyaura Coupling:
The direct use of nitroarenes in Suzuki-Miyaura coupling is a developing field.[8][9] The protocol below is a generalized representation based on recent literature for other nitroarenes and would require optimization for this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography.
Cross-Coupling Workflow:
Caption: Conceptual workflow for Suzuki-Miyaura cross-coupling.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a powerful and versatile building block for multi-step organic synthesis. Its unique combination of a reducible nitro group and a stable phenylsulfonyl moiety provides chemists with a wide array of synthetic options. From the straightforward synthesis of anilines to its potential in modern cross-coupling reactions, this reagent is a valuable addition to the synthetic chemist's toolbox. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for further exploration and innovation in the synthesis of novel and complex molecules.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 1-Nitro-4-(phenylsulfonyl)benzene Derivatives
Introduction
1-Nitro-4-(phenylsulfonyl)benzene and its derivatives are a critical class of compounds in organic synthesis and medicinal chemistry. The diaryl sulfone moiety is a key structural motif found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities. The presence of the nitro group provides a versatile handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a diverse array of functional groups. This application note provides detailed experimental protocols for two robust and widely applicable methods for the synthesis of this compound, targeting researchers and professionals in drug development and chemical synthesis. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a deeper understanding of the synthetic process.
Synthetic Strategies
Two primary and effective strategies for the synthesis of this compound are detailed below:
-
Method A: Nucleophilic Aromatic Substitution (SNAr) : This approach involves the direct reaction of an activated aryl halide, 1-chloro-4-nitrobenzene, with sodium benzenesulfinate. The strong electron-withdrawing nitro group in the para position facilitates the addition-elimination mechanism characteristic of SNAr reactions.[1][2][3][4]
Method A: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of this compound via the reaction of 1-chloro-4-nitrobenzene with sodium benzenesulfinate.
Underlying Principle
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the para position to the chlorine atom strongly activates the aromatic ring towards nucleophilic attack. The sulfinate anion acts as the nucleophile, adding to the carbon atom bearing the chlorine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3][4] Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product.
Caption: Workflow for SNAr Synthesis.
Experimental Protocol
Materials and Reagents:
-
1-Chloro-4-nitrobenzene
-
Sodium benzenesulfinate
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-nitrobenzene (1.0 eq) and sodium benzenesulfinate (1.1 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of 1-chloro-4-nitrobenzene).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold deionized water (approximately 10 times the volume of DMF used).
-
A precipitate of the crude product will form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any remaining DMF and inorganic salts.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven.
-
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| 1-Chloro-4-nitrobenzene | 157.56 | 1.0 | 85-95 |
| Sodium benzenesulfinate | 164.16 | 1.1 | - |
Method B: Oxidation of a Diaryl Sulfide
This protocol details a two-step synthesis involving the initial formation of 1-nitro-4-(phenylthio)benzene followed by its oxidation.
Step 1: Synthesis of 1-Nitro-4-(phenylthio)benzene
Underlying Principle:
This step also utilizes a nucleophilic aromatic substitution reaction. Here, the thiophenolate anion, generated in situ from thiophenol and a base, acts as the nucleophile, displacing the chloride from 1-chloro-4-nitrobenzene.
Caption: Workflow for Sulfide Synthesis.
Experimental Protocol:
Materials and Reagents:
-
1-Chloro-4-nitrobenzene
-
Thiophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 1-chloro-4-nitrobenzene (1.0 eq), thiophenol (1.05 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add acetone to the flask (approximately 10 mL per gram of 1-chloro-4-nitrobenzene).
-
Reaction: Reflux the mixture with stirring for 12-16 hours. Monitor the reaction by TLC.
-
Work-up:
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-nitro-4-(phenylthio)benzene, which can often be used in the next step without further purification.[5]
Step 2: Oxidation to this compound
Underlying Principle:
The sulfide is oxidized to the corresponding sulfone using a strong oxidizing agent. Hydrogen peroxide in the presence of a catalytic amount of acid (acetic acid) is a common and effective system for this transformation.[5] The reaction proceeds through a sulfoxide intermediate.
Experimental Protocol:
Materials and Reagents:
-
1-Nitro-4-(phenylthio)benzene (from Step 1)
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 1-nitro-4-(phenylthio)benzene (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of sulfide).
-
Oxidant Addition: To the stirred solution, slowly add 30% hydrogen peroxide (2.5-3.0 eq). The addition may be exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the disappearance of the starting sulfide and the sulfoxide intermediate by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold deionized water, which will cause the sulfone product to precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the final product under vacuum.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1-Chloro-4-nitrobenzene is toxic and an irritant. Handle with care.
-
Thiophenol has a strong, unpleasant odor. Handle exclusively in a fume hood.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with extreme care.
-
Dimethylformamide (DMF) is a skin and respiratory irritant.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., sulfone S=O stretches, nitro NO₂ stretches).
-
Mass Spectrometry (MS): To determine the molecular weight.
Conclusion
The two protocols presented here offer reliable and efficient methods for the synthesis of this compound and its derivatives. The choice between the direct SNAr approach and the two-step oxidation method will depend on factors such as the availability of starting materials, desired purity, and scalability. Both methods are well-established in the chemical literature and provide a solid foundation for researchers engaged in the synthesis of diaryl sulfones for various applications, including drug discovery and materials science.
References
Application Notes & Protocols: The Role of 1-Nitro-4-(phenylsulfonyl)benzene in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Synthetic Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials and intermediates is paramount. 1-Nitro-4-(phenylsulfonyl)benzene, also known as 4-Nitrophenyl phenyl sulfone, emerges as a highly valuable and versatile building block. Its utility is rooted in the unique electronic properties conferred by its two key functional moieties: the nitro group (-NO₂) and the phenylsulfonyl group (-SO₂Ph).
The diaryl sulfone core is a privileged scaffold found in numerous therapeutic agents, prized for its metabolic stability and ability to engage in critical hydrogen bonding and dipole-dipole interactions with biological targets. The nitro group, a powerful electron-withdrawing group, not only modulates the electronic character of the entire molecule but also serves as a synthetic linchpin, readily transformable into other essential functional groups. This dual functionality makes this compound an indispensable tool for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols for its practical implementation in a research setting.
| Property | Value | Reference(s) |
| CAS Number | 1146-39-0 | [1][2] |
| Molecular Formula | C₁₂H₉NO₄S | [1][3] |
| Molecular Weight | 263.27 g/mol | [1][3] |
| Synonyms | 4-Nitrophenyl phenyl sulfone | [3] |
| Appearance | Typically an off-white to yellow solid | - |
| Melting Point | 143-146 °C | - |
Core Applications in Medicinal Chemistry
The synthetic utility of this compound can be understood through three primary strategic applications.
Key Precursor to Bioactive Amines: The Gateway to Functionality
The most prominent application of this compound is its role as a precursor to 4-(phenylsulfonyl)aniline. The nitro group can be efficiently and selectively reduced to a primary amine (-NH₂). This transformation is fundamental in medicinal chemistry for several reasons:
-
Introduction of a Basic Center: The resulting aniline is a basic moiety that can be crucial for salt formation, improving the solubility and pharmacokinetic profile of a drug candidate.
-
A Handle for Derivatization: The primary amine is a versatile nucleophile, readily participating in a wide array of reactions, including amide bond formation, sulfonamide synthesis, reductive amination, and urea formation. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents.[4]
-
Mimicking Biological Substrates: The arylamine motif is present in many endogenous molecules and is a common feature in drugs designed to interact with specific enzymes or receptors.
The reduction of the nitro group is a cornerstone transformation, effectively converting a simple building block into a highly functionalized intermediate ready for diversification.[5]
Caption: Key synthetic pathways originating from this compound.
Scaffold for Nucleophilic Aromatic Substitution (SNAr)
The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. Its presence on the aromatic ring significantly depletes the electron density of the ring, particularly at the ortho and para positions relative to itself. This electronic deficit renders the ring susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. While the sulfonyl group is also electron-withdrawing, the nitro group is a more powerful activating group for SNAr. This allows for the displacement of a suitable leaving group (if present) or, in some cases, the nitro group itself, to introduce new functionalities such as ethers, amines, or thioethers, further expanding the molecular diversity achievable from this scaffold.[6]
A Core Component of the Diaryl Sulfone Pharmacophore
The diaryl sulfone moiety is a well-established pharmacophore in drug discovery. It is isosteric to other important groups like sulfoxides and amides but possesses unique properties, including high metabolic stability and the ability to act as a strong hydrogen bond acceptor through its sulfonyl oxygens. Derivatives of this class have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[7][8][9] By using this compound as a starting material, researchers can readily synthesize novel analogs built around this proven diaryl sulfone core, leveraging its favorable properties in the design of new therapeutic agents.
Experimental Protocols
The following protocols are provided as representative procedures. Researchers should always conduct their own risk assessments and optimize conditions for their specific substrates and equipment.
Protocol 1: Reduction of this compound to 4-(Phenylsulfonyl)aniline
Principle: This protocol utilizes tin(II) chloride (SnCl₂) in ethanol under acidic conditions, a classic and reliable method for the reduction of aromatic nitro compounds to anilines. The tin(II) acts as the reducing agent, and the reaction is typically clean with straightforward workup.
Materials:
-
This compound
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol to dissolve or suspend the starting material (approx. 10-15 mL per gram of substrate). To this stirring mixture, add tin(II) chloride dihydrate (4.0-5.0 eq) in one portion.
-
Initiation: Slowly add concentrated HCl (2.0-3.0 mL per gram of substrate) to the mixture. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.
-
Quenching and Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 5 M NaOH solution until the pH is >10. A thick white precipitate of tin salts will form.
-
Extraction: Add ethyl acetate to the mixture and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(phenylsulfonyl)aniline.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation:
-
TLC Analysis: Compare the crude product to the starting material. The product should have a different Rf value and should not show any remaining starting material.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3.5-4.5 ppm in DMSO-d₆) and the disappearance of the nitro-aromatic signals in the ¹H NMR spectrum are key indicators of success.
Caption: Experimental workflow for the reduction of this compound.
Protocol 2: Synthesis of N-(4-(phenylsulfonyl)phenyl)acetamide from 4-(Phenylsulfonyl)aniline
Principle: This protocol demonstrates a standard acylation of the amine intermediate produced in Protocol 1. Acetic anhydride is used as the acylating agent with pyridine acting as a base and catalyst. This reaction is typically high-yielding and serves as a model for creating diverse amide libraries.
Materials:
-
4-(Phenylsulfonyl)aniline (from Protocol 1)
-
Pyridine
-
Acetic anhydride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) solution (1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Na₂SO₄
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: Dissolve 4-(phenylsulfonyl)aniline (1.0 eq) in a suitable solvent like DCM or THF in a round-bottom flask under a nitrogen atmosphere. Add pyridine (1.5-2.0 eq).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.2 eq) dropwise to the stirring solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting solid, N-(4-(phenylsulfonyl)phenyl)acetamide, can be purified by recrystallization from ethanol or another suitable solvent.
Trustworthiness: The sequential washing steps are critical for removing excess reagents and byproducts. The HCl wash removes pyridine, while the NaHCO₃ wash removes any remaining acetic acid. Each step ensures the purity of the final product.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1146-39-0|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pivotal Role of 1-Nitro-4-(phenylsulfonyl)benzene in the Synthesis of Bioactive Molecules
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the quest for efficient and modular synthetic routes to novel bioactive molecules is paramount. Among the vast arsenal of chemical reagents, 1-Nitro-4-(phenylsulfonyl)benzene emerges as a particularly valuable and versatile building block. Its unique bifunctional nature, featuring both a nitro group and a phenylsulfonyl moiety, opens avenues for diverse and powerful chemical transformations. The nitro group, a well-established precursor to an amino group, provides a handle for introducing nitrogen-containing functionalities, which are ubiquitous in pharmaceuticals.[1][2][3] Simultaneously, the phenylsulfonyl group is a cornerstone of various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in the generation of sulfonamides and in olefination reactions.[4][5]
This comprehensive guide delves into the practical applications of this compound in the synthesis of bioactive molecules. We will move beyond a mere recitation of procedures to provide a deep, mechanistic understanding of the underlying chemistry. The protocols detailed herein are designed to be self-validating, empowering researchers to confidently and successfully employ this reagent in their own synthetic endeavors.
Core Application I: Direct Synthesis of N-Arylsulfonamides via Iron-Catalyzed Reductive Coupling
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs with antibacterial, antiviral, and anticancer properties.[4][6][7] The direct synthesis of N-arylsulfonamides from readily available nitroarenes represents a significant advancement over traditional methods that often involve harsh conditions or the use of toxic reagents.[8][9] An iron-catalyzed reductive coupling protocol stands out for its mild conditions, broad functional group tolerance, and use of an inexpensive and environmentally benign catalyst.[8][10][11]
Causality Behind the Experimental Choices: A Mechanistic Perspective
The success of this one-pot synthesis hinges on the carefully orchestrated interplay of the reagents and catalyst. This compound serves as the nitrogen source.[8] The key to this transformation is the in-situ reduction of the nitro group and the concurrent formation of the N-S bond. Mechanistic studies suggest a fascinating pathway where the N-S bond may form prior to the complete reduction of the nitro group.[8][10]
A proposed mechanism involves the direct coupling of the nitroarene with a sodium arylsulfinate, facilitated by the iron catalyst, to form an N-aryl-N-arenesulfonylhydroxylamine intermediate.[8][10][11] This intermediate is then reduced to the final N-arylsulfonamide. This pathway elegantly avoids the generation of free aromatic amines, which can be genotoxic and lead to undesired side reactions.[8] The choice of FeCl₂ as the catalyst and NaHSO₃ as the reductant has been optimized for efficiency and mildness.[8]
Visualizing the Mechanism: Iron-Catalyzed N-Arylsulfonamide Formation
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 9. Synthesis of <i>N</i>-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium ar… [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Synthesis of 1-Nitro-4-(phenylsulfonyl)benzene for Industrial Applications
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of 1-Nitro-4-(phenylsulfonyl)benzene
This compound, also known as 4-nitrophenyl phenyl sulfone, is a pivotal intermediate in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and specialty chemical sectors. Its unique molecular architecture, featuring a nitro group and a sulfonyl group at opposite ends of a benzene ring, makes it a versatile building block. The electron-withdrawing nature of both the nitro and phenylsulfonyl groups enhances the compound's utility in creating materials with specific thermal and electronic properties.[1] In the realm of drug development, this compound serves as a precursor for the synthesis of various therapeutic agents, including antibiotics and anti-cancer drugs.[2][3] The facile reduction of the nitro group to an amine allows for further molecular elaboration, making it a valuable scaffold in medicinal chemistry. This application note provides a detailed, scalable, and industrially viable protocol for the synthesis of this compound, focusing on the principles of green chemistry, safety, and process efficiency.
Reaction Mechanism and Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
The chosen synthetic route for the scalable production of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 4-nitrochlorobenzene and sodium benzenesulfinate. This method is favored for its high regioselectivity, relatively mild reaction conditions, and the ready availability of the starting materials.
The reaction proceeds via the addition of the nucleophilic sulfinate anion to the electron-deficient aromatic ring of 4-nitrochlorobenzene, forming a Meisenheimer complex as a transient intermediate. The strong electron-withdrawing effect of the para-nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex, thereby facilitating the subsequent elimination of the chloride ion to yield the final product.
To enhance the reaction rate and efficiency, particularly on an industrial scale, a phase-transfer catalyst (PTC) is employed. The PTC, typically a quaternary ammonium salt, facilitates the transfer of the sulfinate anion from the solid or aqueous phase to the organic phase where the 4-nitrochlorobenzene is dissolved.[4][5] This overcomes the mutual insolubility of the reactants and significantly accelerates the reaction.[5]
Experimental Workflow Diagram
Caption: Experimental workflow for the scalable synthesis of this compound.
Detailed Industrial-Scale Synthesis Protocol
This protocol is designed for a 100 L scale reaction. Adjustments may be necessary for different scales.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| 4-Nitrochlorobenzene | 100-00-5 | 157.55 | 15.75 kg | 1.0 |
| Sodium Benzenesulfinate | 873-55-2 | 164.16 | 18.06 kg | 1.1 |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 322.37 | 1.61 kg | 0.05 |
| Toluene | 108-88-3 | 92.14 | 50 L | - |
| Water (Deionized) | 7732-18-5 | 18.02 | 30 L | - |
| Sodium Chloride (Brine) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
| Isopropanol | 67-63-0 | 60.10 | For recrystallization | - |
Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Heating/cooling mantle for the reactor.
-
Addition funnel or pump for controlled addition of liquids.
-
Filtration unit (e.g., Nutsche filter).
-
Vacuum oven for drying the final product.
-
Appropriate personal protective equipment (PPE).
Procedure:
-
Reactor Setup and Reagent Charging:
-
Ensure the 100 L reactor is clean and dry.
-
Charge the reactor with 4-nitrochlorobenzene (15.75 kg) and toluene (50 L).
-
Begin stirring the mixture to dissolve the 4-nitrochlorobenzene.
-
-
Preparation of the Aqueous Phase:
-
In a separate vessel, dissolve sodium benzenesulfinate (18.06 kg) and tetrabutylammonium bromide (1.61 kg) in deionized water (30 L) with stirring. Gentle heating may be applied to facilitate dissolution.
-
-
Reaction Execution:
-
Heat the reactor containing the 4-nitrochlorobenzene solution to 90-95 °C.
-
Once the temperature is stable, begin the slow, controlled addition of the aqueous sodium benzenesulfinate solution to the reactor over a period of 2-3 hours.
-
After the addition is complete, maintain the reaction mixture at 90-95 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material (4-nitrochlorobenzene) is no longer detectable. The expected reaction time is typically 6-8 hours.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Stop the stirring and allow the layers to separate.
-
Transfer the lower aqueous layer to a separate container.
-
Wash the organic layer with 2 x 20 L of deionized water, followed by 1 x 20 L of saturated brine solution to remove the phase-transfer catalyst and any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
-
Purification:
-
The resulting crude solid is then recrystallized from isopropanol to yield pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Expected Yield: 85-95%
Safety and Handling Precautions
General:
-
All operations should be conducted in a well-ventilated area, preferably within a fume hood.[2][6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]
-
Emergency eyewash stations and safety showers should be readily accessible.[8]
Reagent-Specific Hazards:
-
4-Nitrochlorobenzene: Toxic if swallowed, in contact with skin, or if inhaled.[9] Suspected of causing genetic defects and cancer.[9] It is a combustible solid, and finely dispersed particles can form explosive mixtures in air.[10] Avoid creating dust.[1]
-
Sodium Benzenesulfinate: May cause skin, eye, and respiratory tract irritation. Handle in a well-ventilated area and avoid dust generation.[2]
-
Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause drowsiness or dizziness.
-
Isopropanol: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
Waste Disposal:
-
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[11] Contaminated containers should be punctured to prevent re-use and disposed of at an authorized landfill.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | - Insufficient heating- Inefficient stirring- Deactivated catalyst | - Ensure the reaction temperature is maintained at 90-95 °C.- Increase the stirring speed to improve phase mixing.- Use fresh, high-purity phase-transfer catalyst. |
| Formation of by-products | - Overheating- Presence of impurities in starting materials | - Maintain strict temperature control.- Use high-purity starting materials. |
| Emulsion formation during work-up | - Inefficient phase separation | - Add a small amount of brine to help break the emulsion.- Allow the mixture to stand for a longer period to facilitate separation. |
| Low yield | - Incomplete reaction- Loss of product during work-up and purification | - Ensure the reaction goes to completion by monitoring.- Optimize the recrystallization process to minimize product loss in the mother liquor. |
Conclusion
The protocol outlined in this application note provides a robust and scalable method for the industrial synthesis of this compound. By employing a phase-transfer catalyzed nucleophilic aromatic substitution, this process offers high yields and purity while adhering to principles of process safety and efficiency. This makes it a valuable procedure for researchers and manufacturers in the pharmaceutical and specialty chemical industries.
References
- 1. aarti-industries.com [aarti-industries.com]
- 2. chemos.de [chemos.de]
- 3. chembk.com [chembk.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. iajpr.com [iajpr.com]
- 6. Benzenesulfinic acid sodium salt(873-55-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. westliberty.edu [westliberty.edu]
- 10. ICSC 0846 - 1-CHLORO-4-NITROBENZENE [inchem.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
1-Nitro-4-(phenylsulfonyl)benzene: A Versatile Building Block for Advanced Materials and Bioactive Molecules
Introduction
1-Nitro-4-(phenylsulfonyl)benzene, also known as 4-nitrophenyl phenyl sulfone, is a crystalline solid with the molecular formula C₁₂H₉NO₄S.[1][2] Its chemical structure is characterized by a benzene ring substituted with a nitro group and a phenylsulfonyl group at the para positions. This strategic arrangement of a strong electron-withdrawing nitro group and a stable sulfonyl linkage makes it a highly valuable and versatile building block in organic synthesis. The electron-deficient nature of the aromatic ring, activated by both the nitro and phenylsulfonyl groups, renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][4] This reactivity, coupled with the potential for chemical modification of the nitro group, opens up a wide array of synthetic possibilities for creating novel polymers, dyes, and pharmacologically active compounds.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, showcasing the utility of this compound as a key intermediate in the synthesis of advanced materials and bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1146-39-0 | [2] |
| Molecular Formula | C₁₂H₉NO₄S | [1] |
| Molecular Weight | 263.27 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 140-143 °C | [2] |
| Solubility | Soluble in many organic solvents, insoluble in water. | [5] |
Application 1: Synthesis of High-Performance Poly(ether sulfone)s (PES)
This compound is a key monomer in the synthesis of poly(ether sulfone)s (PES), a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance.[6][7] The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) polymerization reaction. The electron-withdrawing nitro and sulfonyl groups activate the aromatic ring, facilitating the displacement of a suitable leaving group (e.g., a halide) on another monomer by a bisphenolic nucleophile.
Rationale for Experimental Choices
The choice of aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is crucial as they effectively solvate the polar intermediates and reactants, facilitating the reaction.[6] Anhydrous potassium carbonate is a commonly used base to deprotonate the bisphenol, generating the more nucleophilic phenoxide species. The reaction is typically carried out at elevated temperatures to ensure a high degree of polymerization.
Experimental Workflow for PES Synthesis
Caption: General workflow for the synthesis of poly(ether sulfone).
Detailed Protocol for the Synthesis of a Poly(ether sulfone)
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.10 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, add this compound, Bisphenol A, and anhydrous potassium carbonate.
-
Add NMP and toluene to the flask. The amount of NMP should be sufficient to achieve a solids concentration of 20-30% (w/v), and toluene should be about half the volume of NMP.
-
Heat the mixture to reflux (around 140-160 °C) under a gentle flow of nitrogen to azeotropically remove water. Continue until no more water is collected in the Dean-Stark trap.
-
After the complete removal of water, carefully distill off the toluene.
-
Increase the reaction temperature to 180-200 °C and maintain for 4-8 hours to allow for polymerization. The viscosity of the solution will increase significantly.
-
Cool the reaction mixture to room temperature and dilute with additional NMP if necessary.
-
Slowly pour the viscous polymer solution into a stirred excess of methanol or a methanol/water mixture to precipitate the poly(ether sulfone).
-
Collect the fibrous polymer by filtration, and wash it thoroughly with deionized water and then with methanol to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization Data (Example):
| Technique | Expected Results |
| GPC | Mw: 30,000 - 60,000 g/mol , PDI: 1.5 - 2.5 |
| ¹H NMR | Characteristic peaks for the aromatic protons of the repeating unit. |
| TGA | Decomposition temperature (Td) > 450 °C |
| DSC | Glass transition temperature (Tg) ~ 180-220 °C |
Application 2: Precursor for Functionalized Anilines
The nitro group in this compound can be readily reduced to an amino group, yielding 4-amino-4'-(phenylsulfonyl)aniline. This transformation is a gateway to a vast array of functionalized molecules, as the resulting aniline is a versatile intermediate for further chemical modifications.[8]
Rationale for Experimental Choices
Several methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) is a clean and efficient method.[9][10] Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are classic and effective, though the workup can be more complex.[11] The choice of method often depends on the scale of the reaction and the compatibility with other functional groups in the molecule.
Experimental Workflow for Nitro Group Reduction
Caption: General workflow for the reduction of the nitro group.
Detailed Protocol for the Catalytic Hydrogenation
Materials:
-
This compound (1.00 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ammonium formate (HCOONH₄) (5-10 eq) or Hydrogen gas (H₂)
-
Ethanol or Methanol
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol or methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
If using ammonium formate, add it to the reaction mixture in portions. The reaction is typically exothermic.
-
If using hydrogen gas, equip the flask with a balloon filled with hydrogen or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-amino-4'-(phenylsulfonyl)aniline as a solid.
Characterization Data (Example):
| Technique | Expected Results |
| ¹H NMR | Disappearance of nitro-aromatic protons, appearance of amino protons and upfield shift of aromatic protons. |
| IR (cm⁻¹) | Appearance of N-H stretching bands around 3300-3500 cm⁻¹. |
| Mass Spec | Molecular ion peak corresponding to the reduced product. |
Application 3: Synthesis of Azo Dyes
The amino group of 4-amino-4'-(phenylsulfonyl)aniline can be diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes.[12] These dyes can have applications in textiles, printing, and as indicators due to their intense colors.
Rationale for Experimental Choices
Diazotization requires cold, acidic conditions (typically 0-5 °C) to form the unstable diazonium salt.[13] Sodium nitrite is the common diazotizing agent, and a strong acid like hydrochloric acid is used. The subsequent azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. The pH of the coupling reaction is critical: coupling with phenols is usually carried out in mildly alkaline conditions, while coupling with anilines is performed in weakly acidic to neutral conditions.[12]
Experimental Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye.
Detailed Protocol for the Synthesis of an Azo Dye
Materials:
-
4-Amino-4'-(phenylsulfonyl)aniline (1.00 eq)
-
Sodium nitrite (NaNO₂) (1.05 eq)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol (coupling component) (1.00 eq)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
Procedure:
Part A: Diazotization
-
Suspend 4-amino-4'-(phenylsulfonyl)aniline in a mixture of concentrated HCl and water in a beaker.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Collect the dye by vacuum filtration, wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the azo dye in a desiccator or a vacuum oven at a low temperature.
Characterization:
The synthesized dye can be characterized by UV-Vis spectroscopy to determine its maximum absorption wavelength (λmax) and by NMR spectroscopy to confirm its structure.
Application 4: Intermediate in Medicinal Chemistry
The 4-amino-4'-(phenylsulfonyl)aniline scaffold is a valuable starting point for the synthesis of various sulfonamide-based compounds with potential pharmacological activities.[14][15] Sulfonamides are a well-known class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[16]
Rationale for Synthesis
The amino group of 4-amino-4'-(phenylsulfonyl)aniline can be acylated with various sulfonyl chlorides to introduce diverse functionalities, allowing for the exploration of structure-activity relationships (SAR). The choice of the sulfonyl chloride will determine the properties of the final compound.
General Protocol for the Synthesis of Sulfonamide Derivatives
Materials:
-
4-Amino-4'-(phenylsulfonyl)aniline (1.00 eq)
-
An appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.05 eq)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 4-amino-4'-(phenylsulfonyl)aniline in dichloromethane in a round-bottom flask.
-
Add pyridine or triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide derivative.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a diverse range of functional materials and molecules. Its activated aromatic system readily undergoes nucleophilic aromatic substitution, making it an ideal monomer for high-performance polymers like poly(ether sulfone)s. Furthermore, the facile reduction of its nitro group to an amine opens up avenues for the creation of functionalized anilines, which are key intermediates in the synthesis of azo dyes and pharmacologically active sulfonamides. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling them to harness the full potential of this important chemical intermediate in their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cuhk.edu.hk [cuhk.edu.hk]
- 14. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijnrd.org [ijnrd.org]
protocols for monitoring reactions involving 1-Nitro-4-(phenylsulfonyl)benzene
An Application Guide to Reaction Monitoring: Protocols for Reactions Involving 1-Nitro-4-(phenylsulfonyl)benzene
Prepared by: A Senior Application Scientist
This document provides detailed application notes and validated protocols for researchers, scientists, and drug development professionals engaged in chemical synthesis utilizing this compound. The focus is on establishing robust, self-validating monitoring systems for the key transformations this versatile intermediate undergoes. The methodologies are grounded in established analytical principles, emphasizing not just the procedural steps but the scientific rationale behind them.
This compound is a polysubstituted aromatic compound featuring two powerful electron-withdrawing groups: a nitro group (-NO₂) and a phenylsulfonyl group (-SO₂Ph). These groups are positioned para to each other, a configuration that profoundly influences the molecule's reactivity.
The primary reactivity modes of interest are:
-
Nucleophilic Aromatic Substitution (SNAr): The strong inductive and resonance effects of the nitro and sulfonyl groups render the aromatic ring electron-deficient. This "activates" the ring for attack by nucleophiles. The para orientation is particularly effective at stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance, making SNAr a highly favorable pathway.[1][2] Common reactions involve the displacement of a leaving group (if present) or, in some cases, the displacement of the nitro or sulfonyl group itself under specific conditions.[3]
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂). This transformation is a cornerstone of synthetic chemistry, providing a route to 4-(phenylsulfonyl)aniline derivatives, which are valuable precursors in medicinal chemistry and materials science.[4]
Accurate monitoring of these reactions is critical for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring process safety and reproducibility.
Caption: Key reaction pathways for this compound.
Selecting the Appropriate Monitoring Protocol: A Decision Framework
The choice of analytical technique is dictated by the reaction type, available instrumentation, the nature of the reaction mixture (homogeneous vs. heterogeneous), and the desired level of detail (qualitative vs. quantitative). The following framework guides the selection process.
Caption: Decision workflow for selecting the optimal monitoring technique.
Protocol 1: Quantitative Monitoring of SNAr Reactions by HPLC-UV
Principle: High-Performance Liquid Chromatography (HPLC) is the premier technique for monitoring SNAr reactions in solution. It physically separates the starting material, product(s), and any significant impurities, allowing for precise quantification using an ultraviolet (UV) detector. Aromatic compounds like this compound and its derivatives are strong UV absorbers, making this method highly sensitive.[5][6][7]
Detailed Step-by-Step Methodology
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade acid (e.g., formic acid or trifluoroacetic acid) for mobile phase modification.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm PTFE or similar).
-
-
Method Development & Calibration:
-
Wavelength Selection: Dissolve the starting material and (if available) an authentic sample of the product in the mobile phase. Scan their UV spectra to find a wavelength where both have significant absorbance, often around 254 nm.[7]
-
Gradient Optimization: Develop a gradient elution method to ensure baseline separation of all components. A typical starting point is a linear gradient from 30% ACN in water to 90% ACN in water over 10-15 minutes.
-
Calibration (Optional but Recommended): For the most accurate quantification, prepare a series of standard solutions of the starting material at known concentrations to create a calibration curve. If an authentic product standard is available, do the same. This allows conversion of peak area to concentration.
-
-
Reaction Sampling Procedure:
-
At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.
-
Crucially, immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 1.0 mL) of a solvent that stops the reaction. This could be the initial mobile phase or a solvent containing a small amount of acid to neutralize a basic catalyst. This "dilute-and-quench" step is vital for accurate results.
-
Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Acquisition and Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Integrate the peak areas for the starting material and the product.
-
Calculate the percent conversion using the following formula (assuming response factors are similar):
-
% Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100%
-
-
Data Presentation: Typical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, 4.6x150 mm, 5 µm | Provides excellent retention and separation for non-polar to moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid improves peak shape and ensures consistent ionization of any acidic/basic species. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting analytes from the C18 column. |
| Gradient | 30% B to 90% B over 15 min | A general-purpose gradient suitable for separating the starting material from a more non-polar product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds providing strong signal for both reactant and product. |
| Injection Vol. | 5 µL | A small volume to prevent column overloading and peak distortion. |
Protocol 2: In-Situ Monitoring of Nitro Group Reduction by NMR
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides structural information in real-time.[8][9] The conversion of the electron-withdrawing nitro group (-NO₂) to the electron-donating amine group (-NH₂) causes a significant change in the electronic environment of the aromatic protons. This results in a distinct upfield shift (to a lower ppm value) of the aromatic signals, which can be easily monitored and quantified by integrating the respective peaks.[10]
Detailed Step-by-Step Methodology
-
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Standard 5 mm NMR tubes.
-
Deuterated solvent (must be compatible with the reaction chemistry, e.g., DMSO-d₆, D₂O, CDCl₃).
-
Internal standard (optional, for absolute quantification, e.g., 1,3,5-trimethoxybenzene).
-
-
Sample Preparation (In-Situ Monitoring):
-
Run a preliminary ¹H NMR of the starting material and, if possible, the final product to identify the characteristic chemical shifts.
-
In an NMR tube, dissolve the this compound and any catalysts in the chosen deuterated solvent.
-
Acquire an initial spectrum (t=0).
-
Initiate the reaction by adding the reducing agent directly to the NMR tube (e.g., via syringe). Caution: This should only be done for reactions that are not violently exothermic.
-
Immediately place the tube in the spectrometer and begin acquiring spectra at regular intervals.[11]
-
-
NMR Acquisition Parameters:
-
Use a standard 1D proton pulse sequence.
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration. A value of 15-30 seconds is often a safe starting point.[12]
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio in a reasonable time.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the aromatic proton signals for the starting material (reactant) and the aniline product.
-
Carefully integrate a well-resolved peak for the reactant and a corresponding peak for the product.
-
Calculate the molar ratio and percent conversion:
-
% Conversion = [Integral(Product) / (Integral(Reactant) + Integral(Product))] x 100%
-
-
Data Presentation: Characteristic ¹H NMR Shifts (Illustrative)
| Compound | Aromatic Protons (ortho to -NO₂/NH₂) | Aromatic Protons (ortho to -SO₂Ph) | Rationale for Shift |
| This compound | ~8.4 ppm (doublet) | ~8.1 ppm (doublet) | The -NO₂ group is strongly deshielding, shifting protons downfield. |
| 4-(Phenylsulfonyl)aniline | ~6.7 ppm (doublet) | ~7.6 ppm (doublet) | The -NH₂ group is strongly shielding, shifting protons significantly upfield. |
Note: Exact chemical shifts are solvent-dependent.
Protocol 3: Rapid & Confirmatory Monitoring Methods
A. Qualitative Progress Check by Thin-Layer Chromatography (TLC)
Principle: TLC is an indispensable, rapid, and low-cost technique for qualitatively assessing reaction progress. It separates compounds based on their polarity. By co-spotting the reaction mixture with the starting material, one can visually track the disappearance of the reactant and the appearance of the product.
Protocol:
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom.
-
Spotting: Use a capillary tube to spot the starting material (SM), the reaction mixture (Rxn), and a co-spot (both SM and Rxn on the same spot) on the pencil line.
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase (eluent), such as 30% ethyl acetate in hexanes. Allow the solvent to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The starting material is typically more polar than the SNAr product but less polar than the aniline reduction product.
B. Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful tool for identifying reaction products and byproducts, especially in complex mixtures. The gas chromatograph separates volatile components, and the mass spectrometer provides a mass-to-charge ratio (m/z), which acts as a molecular fingerprint for identification.[13] While less common for direct quantitative monitoring of these specific reactions due to the low volatility of the sulfone, it is excellent for final product confirmation.
Protocol:
-
Sample Preparation: Work up a small aliquot of the final reaction mixture (e.g., via extraction and solvent evaporation).
-
Derivatization (if needed): For polar products like anilines, derivatization (e.g., silylation) may be required to increase volatility.
-
Injection: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS.
-
Analysis: A typical GC program would involve a temperature ramp from ~100 °C to 280 °C.
-
Interpretation: Analyze the resulting mass spectrum. The molecular ion peak (M⁺) should correspond to the molecular weight of the expected product. The fragmentation pattern provides further structural confirmation.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reduction of nitrobenzene to phenylhydroxylamine with anthraquinone-2-sulfonic sodium as an electron mediator - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Note: Synthesis of High-Performance Poly(ether sulfone)s using 1-Nitro-4-(phenylsulfonyl)benzene via Nucleophilic Aromatic Substitution Polymerization
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 1-Nitro-4-(phenylsulfonyl)benzene in the synthesis of sulfonyl-containing polymers, specifically poly(ether sulfone)s (PES). These materials are of significant interest due to their exceptional thermal stability, mechanical strength, and chemical resistance. The core of this application note is the elucidation of the nucleophilic aromatic substitution (SNAr) polymerization mechanism, where the electron-withdrawing nitro and phenylsulfonyl groups of the monomer activate it for reaction with bisphenolic nucleophiles. This guide is intended for researchers and professionals in polymer chemistry, materials science, and drug development who require a foundational understanding and practical protocols for the synthesis of these advanced polymers.
Introduction: The Strategic Role of this compound in Polymer Chemistry
Poly(arylene ether sulfone)s (PAES) are a class of high-performance amorphous thermoplastics renowned for their robust properties, making them suitable for demanding applications in aerospace, automotive, medical devices, and membrane separations.[1] The synthesis of these polymers is most commonly achieved through nucleophilic aromatic substitution (SNAr) polymerization. The success of this step-growth polymerization hinges on the presence of an aromatic ring activated by at least one strong electron-withdrawing group (EWG) and a good leaving group.
This compound is a strategically designed monomer for this purpose. The molecule possesses two powerful EWGs—the nitro group (-NO₂) and the phenylsulfonyl group (-SO₂Ph)—both positioned para to each other. This arrangement significantly lowers the electron density of the benzene ring, making it highly susceptible to nucleophilic attack.[2] In the context of polymerization, the nitro group serves as an excellent leaving group, a phenomenon well-documented in SNAr chemistry.[3] This dual functionality makes this compound a potent monomer for reacting with bisphenols to create the characteristic ether linkages of poly(ether sulfone)s.
The causality behind this choice of monomer lies in its inherent reactivity. The nitro group's strong inductive and resonance electron-withdrawing effects create a highly electrophilic carbon center at the point of substitution, facilitating the addition of a nucleophile. The subsequent departure of the nitrite ion is thermodynamically favorable, driving the polymerization reaction forward.
The Polymerization Mechanism: A Step-Wise Look at SNAr
The synthesis of poly(ether sulfone) from this compound and a bisphenol, such as Bisphenol A, proceeds via a step-growth SNAr mechanism. The process can be broken down into the following key stages:
-
Deprotonation of the Bisphenol: The reaction is initiated by the deprotonation of the hydroxyl groups of the bisphenol using a weak base, typically potassium carbonate (K₂CO₃). This in-situ formation of the more nucleophilic phenoxide is crucial for the subsequent attack on the activated aromatic ring.
-
Nucleophilic Attack: The generated bisphenoxide attacks the carbon atom bearing the nitro group on the this compound monomer.
-
Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the nitro and sulfonyl groups, which stabilizes the intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the nitro group as a nitrite anion (NO₂⁻).
-
Chain Propagation: This process repeats, with the other phenoxide end of the growing polymer chain reacting with another molecule of the nitro-monomer, leading to the formation of a high molecular weight poly(ether sulfone).
This mechanistic pathway underscores the importance of the monomer's electronic structure. Without the strong activation provided by the nitro and phenylsulfonyl groups, the SNAr reaction would not proceed under these conditions.
Visualization of the Polymerization Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process.
Caption: Experimental Workflow for PES Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a poly(ether sulfone) from this compound and Bisphenol A.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example |
| This compound | ≥98% purity | Sigma-Aldrich |
| Bisphenol A (BPA) | ≥99% purity, polymer grade | MilliporeSigma |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely ground, ≥99% | Alfa Aesar |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≤50 ppm H₂O | Acros Organics |
| Toluene | Anhydrous, ≤50 ppm H₂O | Fisher Scientific |
| Isopropanol | ACS grade | VWR |
| Deionized Water | 18 MΩ·cm | In-house |
| Four-neck round-bottom flask | 250 mL, with appropriate ground glass joints | Chemglass |
| Mechanical Stirrer | With glass shaft and PTFE paddle | Heidolph |
| Dean-Stark Trap & Condenser | Standard taper joints | Kimble |
| Nitrogen Inlet/Outlet | With bubbler | - |
| Heating Mantle with Temperature Control | - | Glas-Col |
| Vacuum Oven | - | Sheldon |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: Dry Bisphenol A in a vacuum oven at 80°C for at least 12 hours before use. Finely grind the anhydrous potassium carbonate using a mortar and pestle to increase its surface area.
-
Reaction Setup: Assemble a 250 mL four-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet and outlet. Ensure the system is thoroughly flame-dried or oven-dried before assembly. Maintain a slight positive pressure of dry nitrogen throughout the reaction.
-
Charging the Flask: To the flask, add this compound (2.63 g, 10 mmol), Bisphenol A (2.28 g, 10 mmol), and potassium carbonate (2.82 g, 20.4 mmol, 2% molar excess).
-
Addition of Solvents: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (35 mL) and anhydrous toluene (18 mL) to the flask. The NMP acts as the polymerization solvent, while toluene serves as an azeotroping agent to remove water.
-
Azeotropic Dehydration: Begin stirring and gently heat the reaction mixture to 140°C. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue this process for approximately 4 hours to ensure the complete removal of water generated from the phenoxide formation and any residual moisture.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 170-180°C to initiate polymerization. The solution will become progressively more viscous as the polymer chains grow.
-
Reaction Monitoring: Maintain the reaction at this temperature for 12-20 hours. The reaction is typically complete when the solution becomes highly viscous, to the point where the mechanical stirrer struggles to maintain agitation.
-
Polymer Isolation: Cool the viscous solution to room temperature and dilute with additional NMP (approx. 20 mL) to reduce viscosity. Slowly pour the polymer solution into a beaker containing vigorously stirred isopropanol (1 L). A fibrous white polymer will precipitate.
-
Purification: Continue stirring for 30 minutes, then collect the polymer by filtration. To remove trapped salts and residual solvent, wash the polymer thoroughly with deionized water several times, followed by a final wash with isopropanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight. The expected yield is typically high, in the range of 85-95%.[4]
Visualization of the Polymerization Reaction
Caption: Overall SₙAr Polymerization Scheme.
Characterization and Expected Results
The synthesized polymer should be characterized to confirm its structure, thermal properties, and molecular weight.
| Technique | Expected Results |
| FT-IR (ATR) | - Appearance of a strong aryl ether stretch (~1240 cm⁻¹). - Characteristic sulfone group stretches (asymmetric ~1320 cm⁻¹, symmetric ~1150 cm⁻¹). - Disappearance of the broad O-H stretch from Bisphenol A (~3300 cm⁻¹). - Disappearance of the nitro group stretches (~1530 and ~1350 cm⁻¹). |
| ¹H NMR (CDCl₃ or DMSO-d₆) | - Complex aromatic signals corresponding to the polymer backbone protons. - A characteristic singlet for the isopropylidene protons of the Bisphenol A unit (~1.7 ppm). - The integration of the aromatic to aliphatic protons should match the expected polymer structure. |
| TGA (under N₂) | - High thermal stability, with an onset of decomposition (Td, 5%) typically above 450°C.[5] - Significant char yield at high temperatures, indicative of an aromatic polymer. |
| DSC | - An amorphous polymer is expected, showing a glass transition temperature (Tg) in the range of 180-220°C.[5] |
| GPC/SEC (NMP as eluent) | - A monomodal distribution indicating a successful step-growth polymerization. - Number average molecular weight (Mn) can range from 10,000 to 40,000 g/mol , with a polydispersity index (Mw/Mn) around 1.5-2.5, typical for this type of polymerization. |
Troubleshooting and Field-Proven Insights
-
Low Molecular Weight: This is often due to the presence of moisture or an inexact stoichiometric balance of monomers. Ensure thorough drying of all reagents and glassware, and precise weighing of the monomers. The use of a slight excess of the activating monomer can sometimes be beneficial, but precise control is key.
-
Dark Polymer Color: A dark or discolored polymer can indicate side reactions, possibly due to oxidation at high temperatures or impurities. Maintaining a strict inert atmosphere and using high-purity monomers and solvents is critical.
-
Gelation: If the reaction becomes an insoluble gel, it may be due to cross-linking side reactions, often occurring at excessively high temperatures or with extended reaction times. Careful temperature control is paramount.
-
Salt Removal: The inorganic byproducts (KNO₂ and K₂CO₃/KHCO₃) must be thoroughly removed, as their presence can compromise the thermal stability and dielectric properties of the final polymer. Extensive washing with hot deionized water is recommended.
Conclusion
The use of this compound as a monomer in SNAr polymerization offers a reliable and efficient route to high-performance poly(ether sulfone)s. The strong activating nature of the nitro and phenylsulfonyl groups facilitates polymerization under accessible conditions. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can successfully synthesize and tailor these advanced materials for a variety of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Polymers in Aqueous Solutions: Synthesis of Polyethers by Reactions of Bisphenols with Bis(4-Chloro-3-Nitrophenyl) Sulfone using Various bases in Aqueous Solutions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.polympart.ir [download.polympart.ir]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 1-Nitro-4-(phenylsulfonyl)benzene.
Technical Support Center: Synthesis of 1-Nitro-4-(phenylsulfonyl)benzene
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we provide in-depth, field-tested insights into the optimization and troubleshooting of this important synthetic transformation, moving beyond basic protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method is the nucleophilic aromatic substitution (SNAr) reaction between 4-nitrochlorobenzene and sodium benzenesulfinate. This reaction is favored because the starting materials are commercially available and the reaction conditions are generally manageable. The strong electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, a key requirement for SNAr reactions.[1][2][3]
Q2: Can you explain the mechanism of the SNAr reaction for this synthesis?
A2: Certainly. The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophilic sulfinate anion attacks the carbon atom bearing the chlorine atom on the 4-nitrochlorobenzene ring. This is the rate-determining step and results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1][4] The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.
Caption: The SNAr reaction mechanism for sulfone synthesis.
Q3: Why is a polar aprotic solvent like DMF or DMSO typically used?
A3: Polar aprotic solvents are ideal for this reaction for two primary reasons. First, they effectively solvate the sodium cation of the sodium benzenesulfinate, leaving the sulfinate anion relatively "bare" and more nucleophilic. Second, they can stabilize the charged Meisenheimer complex intermediate, lowering the activation energy of the rate-determining step.[5] Solvents like ethanol or water are generally avoided as they are protic and can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
Q4: What are the primary safety considerations for this synthesis?
A4: Standard laboratory safety protocols should be followed. Key hazards include:
-
4-Nitrochlorobenzene: Toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents (DMF/DMSO): Can be absorbed through the skin. DMF is a known reproductive toxin. Always work in a well-ventilated fume hood.
-
Heating: The reaction is often heated. Use a well-controlled heating mantle and monitor the temperature closely to avoid overheating, which can lead to side reactions and decomposition.[6]
Standard Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.
Caption: Step-by-step experimental workflow for the synthesis.
Methodology:
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium benzenesulfinate (1.0 eq) and 4-nitrochlorobenzene (1.05 eq).
-
Reaction Setup: Add a suitable volume of dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stirrable slurry (approx. 0.5 M concentration).
-
Heating and Monitoring: Heat the reaction mixture in an oil bath to 100-120 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-nitrochlorobenzene spot has been consumed (typically 4-8 hours).
-
Workup and Isolation: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of ice-water while stirring vigorously. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual solvent and inorganic salts. The crude product can be purified by recrystallization from ethanol to yield a pale yellow or off-white solid.
-
Analysis: Dry the purified product under vacuum. Calculate the yield and characterize by melting point, NMR, and IR spectroscopy.
| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Moles (mmol) | Mass (g) |
| Sodium Benzenesulfinate | 164.16 | 1.0 | 10.0 | 1.64 |
| 4-Nitrochlorobenzene | 157.55 | 1.05 | 10.5 | 1.65 |
| DMF / DMSO | - | - | - | ~20 mL |
| Product | 263.27 | - | - | - |
| Caption: Example reagent table for a 10 mmol scale reaction. |
Troubleshooting Guide
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: The reaction is stalled; TLC analysis shows significant unreacted 4-nitrochlorobenzene even after several hours.
-
Probable Cause A: Insufficient Temperature. The activation energy for the SNAr reaction is significant. If the temperature is too low, the rate of reaction will be impractically slow.
-
Solution A: Ensure your oil bath is at the target temperature (100-120 °C) and that the reaction mixture is being heated effectively. Increase the temperature gradually if necessary, but do not exceed 140 °C to avoid decomposition.
-
Probable Cause B: Wet Reagents or Solvent. Sodium benzenesulfinate is hygroscopic, and water can competitively solvate the nucleophile, reducing its reactivity. Water in the solvent can have the same effect.
-
Solution B: Use freshly opened or properly dried sodium benzenesulfinate. Ensure your DMF or DMSO is anhydrous. If necessary, distill the solvent over a suitable drying agent before use.
-
Probable Cause C: Poor Solubility. While DMF and DMSO are excellent solvents, at lower temperatures or with impure reagents, solubility might be an issue, preventing the reactants from interacting effectively.
-
Solution C: Ensure vigorous stirring throughout the reaction. A slight increase in solvent volume might help, but this could also slow the reaction rate by dilution.
Problem 2: The reaction worked, but the yield is very low.
-
Probable Cause A: Loss during Workup. The product has some solubility in water, especially if residual DMF/DMSO is present. If the precipitation is incomplete or if too small a volume of water is used, a significant amount of product can be lost.
-
Solution A: Use a large volume of ice-cold water for the precipitation step to minimize solubility. Ensure the mixture is stirred vigorously and allowed to stand for a sufficient time for complete precipitation before filtering.
-
Probable Cause B: Product Degradation. Heating the reaction for an excessive amount of time or at too high a temperature can lead to the formation of dark, tarry decomposition products instead of the desired sulfone.[6]
-
Solution B: Monitor the reaction closely by TLC. Once the starting material is consumed, cool the reaction down promptly. Avoid unnecessary, prolonged heating.
Problem 3: The final product is dark brown or oily, not a pale yellow solid.
-
Probable Cause A: Side Reactions/Decomposition. This is a clear sign of side reactions, often caused by overheating. Impurities in the starting 4-nitrochlorobenzene can also lead to colored byproducts.
-
Solution A: Lower the reaction temperature to the lower end of the recommended range (e.g., 100 °C). Ensure the purity of your starting materials before beginning the reaction.
-
Probable Cause B: Inefficient Purification. The crude product may contain colored impurities that are not effectively removed by a single recrystallization.
-
Solution B: Perform a second recrystallization. If the product remains colored, you can try treating the hot ethanolic solution with a small amount of activated charcoal before filtering and allowing it to crystallize. This can help adsorb colored impurities.
Problem 4: The product is contaminated with unreacted sodium benzenesulfinate.
-
Probable Cause: Insufficient Washing. The sulfinate salt is water-soluble, but if it becomes trapped within the crystalline lattice of the product, it can be difficult to remove.
-
Solution: During the filtration step after precipitation, wash the filter cake extensively with water. It can also be beneficial to break up the filter cake and re-slurry it in fresh water, then filter again to ensure all soluble salts are removed before recrystallization.
References
common side products in 1-Nitro-4-(phenylsulfonyl)benzene synthesis and their removal
Welcome to the technical support center for the synthesis of 1-Nitro-4-(phenylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful synthesis and purification of your target compound.
I. Understanding the Synthesis: An Overview
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of diphenyl sulfone using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. While the reaction appears straightforward, the presence of the strongly deactivating sulfonyl group introduces complexities that can lead to the formation of several side products, complicating purification and reducing yields.
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"Diphenyl Sulfone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitrating Agent (HNO3/H2SO4)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Crude Product Mixture" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Diphenyl Sulfone" -> "Reaction"; "Nitrating Agent (HNO3/H2SO4)" -> "Reaction"; "Reaction" -> "Crude Product Mixture"; } dot
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The primary side products arise from a lack of complete regioselectivity in the nitration reaction and over-nitration. These include:
-
Positional Isomers: 1-Nitro-2-(phenylsulfonyl)benzene (ortho-isomer) and 1-Nitro-3-(phenylsulfonyl)benzene (meta-isomer). The phenylsulfonyl group is a meta-director; however, ortho and para substitution still occur.
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nitrating agent), dinitration can occur, leading to products such as 1,3-Dinitro-4-(phenylsulfonyl)benzene and other dinitrated isomers.
-
Sulfonated Byproducts: The use of concentrated sulfuric acid can lead to the sulfonation of the aromatic rings, although this is generally less common under typical nitrating conditions.
Q2: Why do I get a mixture of ortho, meta, and para isomers? I thought the sulfonyl group was a meta-director.
A2: You are correct that the sulfonyl group (-SO₂Ph) is a deactivating and meta-directing group. This is due to its strong electron-withdrawing nature, which destabilizes the positively charged intermediate (arenium ion) formed during electrophilic aromatic substitution, particularly when the attack is at the ortho or para positions. However, the distinction between directing effects is not always absolute. While the meta position is electronically favored, substitution at the ortho and para positions still occurs, leading to a mixture of isomers. The exact ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used.
Q3: My reaction mixture turned dark brown/black. Is this normal?
A3: A darkening of the reaction mixture is common in nitration reactions due to the formation of various side products and potentially some degradation of the starting material or product under the strongly acidic and oxidizing conditions. However, an excessively dark or tarry mixture may indicate overly harsh reaction conditions, leading to a higher proportion of undesirable byproducts.
Q4: What analytical techniques are best for assessing the purity of my product?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent techniques for separating and quantifying the different isomers and other impurities.
-
HPLC: A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is often effective for separating the nitrated diphenyl sulfone isomers.[1]
-
GC-MS: This can also be used to identify the different isomers and other byproducts based on their mass-to-charge ratio and fragmentation patterns.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-nitro isomer | - Incomplete reaction. - Formation of a high percentage of other isomers. - Loss of product during workup and purification. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Optimize reaction conditions (temperature, reaction time) to favor para-substitution. Lower temperatures often increase para-selectivity. - Carefully perform extraction and recrystallization steps to minimize product loss. |
| Product "oils out" during recrystallization | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - Impurities are preventing crystallization. | - Choose a recrystallization solvent with a boiling point lower than the melting point of this compound (approx. 147-149 °C). - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product. - Try a different solvent or a mixed solvent system. |
| Presence of dinitrated byproducts | - Reaction temperature was too high. - Reaction was allowed to proceed for too long. - An excess of the nitrating agent was used. | - Maintain a lower reaction temperature (e.g., 0-10 °C). - Carefully monitor the reaction progress and quench it once the starting material is consumed. - Use a stoichiometric amount or a slight excess of the nitrating agent. |
| Final product is still a mixture of isomers after one recrystallization | - The solubilities of the isomers in the chosen solvent are too similar. | - Perform a second recrystallization. - Try a different recrystallization solvent or a mixed-solvent system. For example, ethanol, acetic acid, or mixtures of these with water can be effective. - If isomers are difficult to separate by recrystallization, consider column chromatography on silica gel. |
IV. Experimental Protocols
A. Synthesis of this compound
Materials:
-
Diphenyl sulfone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add diphenyl sulfone to the cold sulfuric acid with stirring until it is completely dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of diphenyl sulfone in sulfuric acid, maintaining the reaction temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
The crude product can then be purified by recrystallization.
dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "A" [label="Dissolve Diphenyl Sulfone in cold H2SO4"]; "B" [label="Prepare Nitrating Mixture (HNO3/H2SO4)"]; }
subgraph "cluster_1" { label = "Nitration Reaction"; bgcolor="#E8F0FE"; "C" [label="Slowly add Nitrating Mixture at 0-10 °C"]; "D" [label="Stir for 1-2 hours"]; }
subgraph "cluster_2" { label = "Workup"; bgcolor="#E6F4EA"; "E" [label="Pour onto ice"]; "F" [label="Filter and wash with water"]; }
"A" -> "C"; "B" -> "C"; "C" -> "D"; "D" -> "E"; "E" -> "F"; "F" -> "Crude Product"; } dot
Caption: Step-by-step workflow for the synthesis of this compound.
B. Purification by Recrystallization
Principle: Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, allowing the pure compound to crystallize upon cooling while the impurities remain in solution.
Solvent Selection: A good starting point for solvent selection is ethanol or glacial acetic acid. A mixed solvent system, such as ethanol/water, can also be effective.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.
-
Once crystallization at room temperature is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
-
Determine the melting point and assess the purity of the recrystallized product by HPLC or GC.
V. Mechanistic Insights: Formation of Side Products
The formation of isomeric side products is a direct consequence of the electronics of the diphenyl sulfone molecule. The sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic attack.
dot graph "Isomer_Formation" { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"Diphenyl Sulfone" -> {"Ortho Attack", "Meta Attack", "Para Attack"};
subgraph "cluster_0" { label = "Electrophilic Attack"; bgcolor="#F1F3F4"; "Ortho Attack" [label="Ortho Attack\n(Less Favored)"]; "Meta Attack" [label="Meta Attack\n(Favored)"]; "Para Attack" [label="Para Attack\n(Less Favored)"]; }
"Ortho Attack" -> "Ortho Isomer"; "Meta Attack" -> "Meta Isomer"; "Para Attack" -> "Para Isomer";
"Ortho Isomer" [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "Meta Isomer" [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Para Isomer" [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Para Isomer\n(Desired Product)"]; } dot
Caption: Simplified representation of the formation of isomeric products.
VI. References
-
U.S. Patent 5,187,294A: Regioselective nitration of diphenyl compounds.
-
European Patent EP0212823B1: Purification process of 3,3'-dinitrodiphenyl compounds.
-
Journal of the Chemical Society, 1933, 968: Substitution in compounds containing two or more phenyl groups. Part IV. Nitration of diphenyl derivatives containing m-directing substituents.
-
Asian Journal of Chemistry, 2014, 26(15), 4727-4730: Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography.
-
Chemistry LibreTexts: Directing Effects. (--INVALID-LINK--)
-
Master Organic Chemistry: Ortho-, Para-, and Meta- Directors in Electrophilic Aromatic Substitution. (--INVALID-LINK--)
References
Technical Support Center: Purification of 1-Nitro-4-(phenylsulfonyl)benzene by Recrystallization
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 1-Nitro-4-(phenylsulfonyl)benzene via recrystallization. It offers in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure the successful purification of this compound.
Introduction
This compound is a key intermediate in various synthetic pathways. Its purity is paramount for the successful outcome of subsequent reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[1][2] This guide will walk you through the intricacies of recrystallizing this compound, from solvent selection to troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the recrystallization of this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
An ideal recrystallization solvent should dissolve the solute well at elevated temperatures but poorly at room temperature.[3] For this compound, a moderately polar compound, polar organic solvents are a good starting point. Based on the "like dissolves like" principle, solvents such as ethanol, methanol, or acetone are likely candidates.[4][5] p-Nitrophenyl phenyl sulfone (an alternative name for the target compound) is known to be soluble in ethanol and ether, but not in water.[6] Therefore, ethanol is a highly recommended single solvent to try first.
Q2: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts and comes out of solution as a liquid at the elevated temperature of the recrystallization process.[7][8] This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities that depress the melting point. To remedy this, you can:
-
Add more solvent: This can lower the saturation point and prevent the compound from coming out of solution at a temperature above its melting point.[7]
-
Use a lower-boiling point solvent: If you were using a high-boiling point solvent, switching to one with a lower boiling point might resolve the issue.[7]
-
Try a two-solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.[3]
Q3: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?
This is a common issue and can be caused by several factors:
-
Too much solvent: This is the most frequent reason for crystallization failure.[8] If you've used too much solvent, the solution may not be supersaturated at room temperature. The solution is to boil off some of the solvent to increase the concentration and then allow it to cool again.[3]
-
Supersaturation: The solution may be supersaturated but requires a nucleation site for crystal growth to begin. You can induce crystallization by:
-
Scratching the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a surface for crystals to start forming.[3][9]
-
Seeding: If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.[8]
-
-
Insufficient cooling: Cooling the solution in an ice bath can further decrease the solubility of your compound and promote crystallization.[1]
Q4: The yield of my recrystallized product is very low. How can I improve it?
A low yield can be frustrating. Here are some potential causes and solutions:
-
Using too much solvent: As mentioned earlier, excess solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to dissolve your crude product.[9]
-
Premature crystallization: If the solution cools too quickly during hot filtration, you can lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Allow sufficient time for the crystallization to complete. Cooling in an ice bath for an extended period can help maximize your yield.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Crude product does not dissolve in the hot solvent. | - The chosen solvent is unsuitable.- Not enough solvent has been added. | - Try a different, more polar solvent.- Add more hot solvent in small increments until the solid dissolves. |
| Colored impurities remain in the solution. | - The impurities are soluble in the recrystallization solvent. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1] |
| Crystals form too quickly and are very small. | - The solution cooled too rapidly. | - Reheat the solution to redissolve the crystals, and then allow it to cool more slowly. Insulating the flask can help.[7] |
| The final product is not pure (checked by melting point or TLC). | - Impurities were trapped in the crystal lattice due to rapid cooling.- The crystals were not washed properly. | - Repeat the recrystallization, ensuring slow cooling.- Wash the crystals with a small amount of fresh, ice-cold solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the single-solvent recrystallization of this compound using ethanol.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Ethanol is flammable; keep it away from open flames and hot surfaces.
-
Handle hot glassware with appropriate clamps or tongs.
Step-by-Step Procedure:
-
Dissolving the Crude Product:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat ethanol to its boiling point on a hot plate.
-
Add a small amount of the hot ethanol to the flask containing the crude solid.
-
Stir the mixture and continue to add hot ethanol in small portions until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, sand), perform a hot gravity filtration.
-
Pre-heat a new Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[3] Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you should observe crystal formation.
-
To maximize the yield, place the flask in an ice bath for at least 15-20 minutes.[1]
-
-
Collecting the Crystals:
-
Set up a vacuum filtration apparatus with a Buchner funnel and filter flask.
-
Wet the filter paper with a small amount of cold ethanol.
-
Swirl the flask containing the crystals to create a slurry and pour it into the Buchner funnel with the vacuum applied.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[9]
-
-
Drying the Crystals:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by taking its melting point.
-
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 3. Home Page [chem.ualberta.ca]
- 4. quora.com [quora.com]
- 5. Khan Academy [khanacademy.org]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
troubleshooting guide for low yield in 1-Nitro-4-(phenylsulfonyl)benzene reactions
<_ _>
Welcome to the technical support center for the synthesis of 1-Nitro-4-(phenylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in this important reaction. By understanding the underlying chemical principles, you can optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound can often be attributed to several key factors. The most prevalent synthesis method involves the nucleophilic aromatic substitution (SNAr) reaction between sodium benzenesulfinate and an activated aryl halide, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene.
Common Causes for Low Yield:
-
Purity of Starting Materials: The purity of sodium benzenesulfinate is critical. It can be susceptible to oxidation to sodium benzenesulfonate, which is unreactive in this SNAr reaction.[1] It is advisable to use freshly prepared or purified sodium benzenesulfinate.
-
Reaction Conditions: Inadequate reaction conditions, such as improper solvent choice, temperature, or reaction time, can lead to incomplete reactions or the formation of side products.
-
Side Reactions: The primary competing reaction is the oxidation of the sulfinate starting material. Other side reactions can occur depending on the specific substrates and conditions used.
-
Product Isolation and Purification: Inefficient extraction or purification methods can lead to significant loss of the desired product.
Below is a decision tree to help diagnose the potential cause of low yield in your reaction.
Caption: Troubleshooting workflow for low yield.
Question 2: How can I assess the purity of my sodium benzenesulfinate, and what is the impact of its oxidation?
The quality of sodium benzenesulfinate is paramount for a successful reaction. The sulfinate anion is a key nucleophile, and its oxidation to the sulfonate anion will halt the desired reaction pathway.
Impact of Oxidation:
Sodium benzenesulfonate (C₆H₅SO₃Na) is significantly less nucleophilic than sodium benzenesulfinate (C₆H₅SO₂Na) and will not participate in the nucleophilic aromatic substitution reaction under typical conditions.[2] The presence of this impurity effectively reduces the concentration of the active nucleophile, leading to an incomplete reaction and low yield.
Purity Assessment:
-
Appearance: Pure sodium benzenesulfinate is a white crystalline powder.[3][4] A yellowish or off-white color may indicate the presence of impurities.
-
Solubility: It is soluble in water.
-
Spectroscopic Analysis:
-
¹H NMR: While the sodium salt itself can be challenging to analyze directly in common organic solvents, conversion to a sulfone derivative can be used for purity assessment.
-
IR Spectroscopy: Look for the characteristic S=O stretching frequencies for sulfinates.
-
Protocol for Purification of Sodium Benzenesulfinate:
If you suspect your sodium benzenesulfinate is impure, recrystallization is recommended.
-
Dissolve the sodium benzenesulfinate in a minimal amount of oxygen-free water (prepared by bubbling nitrogen through for at least 30 minutes).
-
Add oxygen-free ethanol until the solution becomes cloudy.
-
Allow the solution to stand at 4°C overnight under a nitrogen atmosphere.
-
Collect the crystals by filtration, wash with cold ethanol, followed by diethyl ether.
-
Dry the purified salt under vacuum.[3]
Question 3: What are the optimal reaction conditions (solvent, temperature, base) for this synthesis?
The choice of reaction parameters is crucial for maximizing the yield and minimizing side reactions. The reaction is a nucleophilic aromatic substitution, and conditions should be chosen to favor this pathway.
Solvent Selection:
Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the sulfinate salt without strongly solvating the nucleophilic anion. This leaves the nucleophile more available to attack the electron-deficient aromatic ring.
| Solvent | Typical Temperature (°C) | Comments |
| Dimethylformamide (DMF) | 100-150 | Commonly used, good solubility for reactants. |
| Dimethyl sulfoxide (DMSO) | 100-150 | Excellent solvent, can promote higher reaction rates. |
| N-Methyl-2-pyrrolidone (NMP) | 120-180 | Higher boiling point, useful for less reactive substrates. |
| Tetrahydrofuran (THF) | Reflux | Can be effective, especially with a suitable base.[5] |
Temperature:
The reaction generally requires elevated temperatures to proceed at a reasonable rate. A typical range is 100-150°C. However, excessively high temperatures can lead to decomposition of the starting materials or product. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Base:
In many protocols, a base is not strictly necessary if you start with the pre-formed sodium benzenesulfinate salt. However, if you are generating the sulfinate in situ or if there are acidic impurities, a non-nucleophilic base like potassium carbonate can be beneficial.[6]
Question 4: I'm observing unexpected spots on my TLC plate. What are the likely side products and how can I avoid them?
The formation of byproducts is a common reason for reduced yields. Understanding the potential side reactions can help in devising strategies to minimize their formation.
Common Side Products:
-
Sodium Benzenesulfonate: As discussed, this is formed from the oxidation of the starting sulfinate. To avoid this, use high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Bis(phenylsulfonyl)amine: If ammonia or an amine is present as an impurity, it can react with benzenesulfonyl chloride (if used as a starting material) to form this byproduct.
-
Products of Electrophilic Aromatic Substitution: If the reaction conditions are too harsh or if a strong acid is present, side reactions on the aromatic rings can occur.
Visualizing the Reaction Pathway and Potential Side Reaction:
Caption: Main reaction versus a common side reaction.
Analytical Techniques for Side Product Identification:
-
Thin Layer Chromatography (TLC): A quick method to monitor reaction progress and detect the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, aiding in the identification of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to definitively identify side products.
Question 5: What is the recommended procedure for the workup and purification of this compound?
Proper isolation and purification are crucial for obtaining a high yield of a pure product.
General Workup Procedure:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a larger volume of cold water or ice water to precipitate the crude product.
-
Stir the mixture for a period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water to remove any water-soluble impurities.
-
Further wash with a cold, non-polar solvent like hexane or petroleum ether to remove non-polar impurities.
Purification by Recrystallization:
Recrystallization is often the most effective method for purifying the final product.
-
Choose a suitable solvent or solvent system. Ethanol or a mixture of ethanol and water is often effective. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
References
- 1. Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium benzenesulfonate - Wikipedia [en.wikipedia.org]
- 3. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]
- 4. 苯亚磺酸 钠盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity in the Nitration of Diphenyl Sulfone
Welcome to the technical support center for the regioselective nitration of diphenyl sulfone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to control the isomeric outcome of this critical electrophilic aromatic substitution reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the mechanistic nuances and practical troubleshooting steps necessary to achieve high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the nitration of diphenyl sulfone?
The main challenge lies in controlling the position of the incoming nitro group (regioselectivity). Diphenyl sulfone is a deactivated aromatic system due to the strongly electron-withdrawing nature of the sulfonyl group (-SO₂-). This deactivation not only slows down the reaction but also directs the substitution pattern, typically leading to a mixture of isomers that can be difficult to separate.
Q2: What is the expected "default" regioselectivity for the nitration of diphenyl sulfone?
The sulfonyl group is a powerful deactivating group and a meta-director.[1][2] This is because the electron-withdrawing effect is most pronounced at the ortho and para positions, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack.[1] Consequently, under standard mixed-acid nitration conditions (HNO₃/H₂SO₄), the formation of meta-substituted products, such as 3-nitrodiphenyl sulfone and 3,3'-dinitrodiphenyl sulfone, is generally favored.
Q3: Is it possible to achieve ortho or para selectivity?
While meta is the electronically preferred position, achieving para-selectivity is possible under specific conditions. A notable patented method involves using nitrobenzene as a solvent, which has been shown to enhance the formation of the di(4-nitrophenyl) sulfone isomer.[3] Ortho substitution is generally disfavored due to steric hindrance from the bulky sulfonyl group.
Q4: What is the role of kinetic versus thermodynamic control in this reaction?
The isomer distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.[4][5]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that forms the fastest. This is often the isomer resulting from the attack at the position with the lowest activation energy.[4][6]
-
Thermodynamic Control: At higher temperatures, with longer reaction times, the reaction may become reversible, leading to an equilibrium mixture of products. In this case, the most stable isomer will be the major product.[4][6]
For deactivated systems like diphenyl sulfone, understanding and manipulating these conditions is key to controlling regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield of the Desired Isomer and a Complex Mixture of Products
-
Question: My nitration of diphenyl sulfone resulted in a low yield of my target isomer and a complex mixture that is difficult to purify. What went wrong?
-
Answer: This is a common issue stemming from the competing reaction pathways for ortho, meta, and para substitution.
-
Underlying Cause (Causality): The sulfonyl group deactivates the aromatic rings, but the directing effect may not be absolute, leading to a mixture of isomers. The reaction conditions you used likely did not sufficiently favor one pathway over the others.
-
Solution:
-
Re-evaluate your reaction conditions. For meta-selectivity, traditional mixed acid (HNO₃/H₂SO₄) at low to moderate temperatures is generally effective.
-
For para-selectivity, consider a change in solvent. A patented method suggests that using nitrobenzene as the reaction solvent can significantly increase the yield of the 4,4'-dinitro isomer.[3] This is thought to be due to a solvent effect that selectively stabilizes the transition state leading to the para product.
-
Control the temperature. Low temperatures (0-10 °C) often enhance selectivity by favoring the kinetically controlled product.
-
-
Issue 2: Formation of Polysubstituted Products
-
Question: I am aiming for mononitration, but I am observing significant amounts of dinitrated and even trinitrated products. How can I prevent this?
-
Answer: Polysubstitution occurs when the reaction conditions are too harsh or the reaction time is too long.
-
Underlying Cause (Causality): While the first nitro group deactivates the ring further, making a second substitution more difficult, aggressive nitrating agents or high temperatures can overcome this energy barrier.
-
Solution:
-
Use a milder nitrating agent. Instead of fuming nitric acid or oleum, consider using a mixture of concentrated nitric acid and sulfuric acid.[7] Alternative nitrating agents like N₂O₅ in an inert solvent can also offer milder conditions.[8]
-
Strictly control stoichiometry. Use a slight excess, but not a large excess, of the nitrating agent.
-
Reduce reaction time and temperature. Monitor the reaction closely using TLC or HPLC and quench it as soon as the desired product is formed.
-
-
Issue 3: Difficulty in Separating Isomers
-
Question: I have a mixture of 3,3'-, 3,4'-, and 4,4'-dinitrodiphenyl sulfone. How can I effectively separate them?
-
Answer: The separation of these isomers can be challenging due to their similar physical properties.
-
Underlying Cause (Causality): The isomers often have similar polarities and boiling points, making traditional purification methods like simple recrystallization or distillation inefficient.
-
Solution:
-
Fractional Crystallization: This can be effective if there are significant differences in the solubilities of the isomers in a particular solvent system. Experiment with different solvents and solvent mixtures.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating these isomers.[9][10] Method development will be necessary to find the optimal column and mobile phase.
-
Chemical Conversion and Separation: A patented method for purifying 3,3'-dinitrodiphenyl sulfone involves treating the crude mixture with a lower alcohol and a base. This selectively converts the ortho and para isomers into their corresponding alkoxy compounds, which can then be more easily separated from the desired 3,3'-isomer.[11]
-
-
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,3'-Dinitrodiphenyl Sulfone (Meta-Directing Conditions)
This protocol is designed to favor the formation of the meta,meta' isomer.
Step-by-Step Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add diphenyl sulfone (1 equivalent).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (98%) while maintaining the temperature below 10 °C. Stir until the diphenyl sulfone is completely dissolved.
-
Prepare a nitrating mixture of concentrated nitric acid (2.2 equivalents) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of diphenyl sulfone over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude 3,3'-dinitrodiphenyl sulfone will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Regioselective Synthesis of di(4-nitrophenyl) Sulfone (Para-Directing Conditions)
This protocol is adapted from patented methods to favor the formation of the para,para' isomer.[3]
Step-by-Step Methodology:
-
In a reaction vessel, dissolve diphenyl sulfone (1 equivalent) in a large excess of nitrobenzene.
-
Add a mixture of concentrated nitric acid (2.2 equivalents) and concentrated sulfuric acid (or trifluoromethylsulfonic acid) dropwise to the solution at a temperature of 15-25 °C.
-
Maintain the reaction at this temperature with stirring for several hours.
-
Monitor the reaction for the formation of the desired product.
-
Upon completion, quench the reaction by pouring it into ice water.
-
The product can be extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer should be washed with water and then with a dilute sodium bicarbonate solution to remove residual acids.
-
The solvent is then removed under reduced pressure to yield the crude product, which will be a mixture enriched in the di(4-nitrophenyl) sulfone.
-
Further purification can be achieved by chromatography or recrystallization.
Data Presentation
| Condition | Nitrating Agent | Solvent | Temperature | Predominant Isomer(s) | Reference(s) |
| Standard | HNO₃ / H₂SO₄ | Sulfuric Acid | 0-20 °C | meta (3-nitro and 3,3'-dinitro) | [1][2] |
| Para-selective | HNO₃ / H₂SO₄ | Nitrobenzene | 15-25 °C | para (4,4'-dinitro) | [3] |
| Polysubstitution Risk | Fuming HNO₃ / Oleum | Sulfuric Acid | > 50 °C | Mixture of di- and trinitro isomers | [12] |
Visualizations
Reaction Pathway for Nitration of Diphenyl Sulfone
Caption: General reaction pathways for the nitration of diphenyl sulfone.
Workflow for Troubleshooting Isomer Mixtures
Caption: Decision workflow for optimizing and purifying nitrated diphenyl sulfone.
References
- 1. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US5187294A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]
- 4. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 10. Separation of 4,4’-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. JPH0625103B2 - Method for purifying 3,3'-dinitrodiphenyl sulfone - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Diphenyl Sulfone
Welcome to the comprehensive technical support guide for managing the highly exothermic nitration of diphenyl sulfone. This resource is specifically designed for researchers, scientists, and drug development professionals who handle this challenging yet crucial synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide immediate, actionable insights into the safe and efficient execution of this reaction, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Real-Time Event Management
This section addresses critical in-process events that demand immediate attention and corrective action.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is rising rapidly and is unresponsive to the cooling bath adjustments. What immediate actions should I take?
Answer:
A thermal runaway is a critical emergency where the heat generated by the nitration reaction surpasses the cooling system's capacity to remove it, leading to a dangerous, self-accelerating cycle of increasing temperature and reaction rate.[1][2][3] This can result in equipment failure, explosion, and the release of toxic gases like nitrogen dioxide.[1]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating mixture (mixed acid).[1][3] This is the most critical first step to halt the fuel supply to the exothermic reaction.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[3] For standard lab setups, this means replenishing the ice-salt bath or setting a cryocooler to its lowest possible temperature.
-
Maintain Vigorous Agitation: Proper agitation is crucial for efficient heat transfer to the cooling medium and to prevent the formation of localized hot spots.[1][4] Crucial Safety Note: If you suspect the agitator has failed, DO NOT attempt to restart it. A sudden mixing of unreacted, accumulated reagents could trigger a violent, uncontrollable reaction.[1][5]
-
Prepare for Emergency Quench: If the temperature continues to climb despite these measures, you must be prepared to quench the reaction. This is a last-resort measure. The standard procedure involves pouring the reaction mixture slowly and carefully onto a large volume of crushed ice or ice-water with vigorous stirring.[4]
-
CAUTION: The dilution of concentrated sulfuric acid with water is itself a highly exothermic process.[4] This emergency quench should only be performed as a final option to prevent a worse outcome and requires extreme caution and appropriate personal protective equipment (PPE). Alert a supervisor and follow all site-specific emergency protocols.
-
Root Cause Analysis & Prevention Workflow
The following diagram outlines a decision-making process for diagnosing the cause of a thermal runaway and implementing preventative measures in future experiments.
Caption: Decision tree for thermal runaway response and prevention.
Issue 2: Evolution of Brown/Yellow Gas (NO₂) from the Reactor
Question: I'm observing brown-yellow fumes coming from my reaction flask. What does this signify and what should I do?
Answer:
The evolution of brown-yellow gas is a definitive sign of nitrogen dioxide (NO₂) formation. This is a critical warning sign indicating that a decomposition reaction is occurring, which is highly exothermic and a strong precursor to thermal runaway.[1] It is often caused by excessive temperatures or significant localized hot spots.
Immediate Actions:
-
Do Not Inhale: Nitrogen dioxide is highly toxic and can cause severe respiratory damage.[1] Ensure your work is being conducted in a certified, high-flow chemical fume hood.
-
Treat as a Pre-Runaway Condition: Immediately follow all steps outlined in Issue 1 : cease reagent addition, maximize cooling, and ensure agitation is effective.[1]
-
Assess Severity: If the gas evolution is minor and ceases after stopping the addition and improving cooling, the situation may be recoverable. However, if gas evolution is vigorous or continues unabated, the reaction is likely uncontrollable.
-
Emergency Quench: If the situation is escalating, an emergency quench is warranted.[1] The release of NO₂ indicates the reaction is already decomposing, and immediate action is required to prevent a more violent event.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the planning and execution of diphenyl sulfone nitration.
Q1: What is the primary cause of the strong exotherm in this nitration?
A1: The nitration of aromatic compounds is an intrinsically fast and highly exothermic reaction.[6] The reaction involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[7][8] The subsequent electrophilic attack on the aromatic ring of diphenyl sulfone is a thermodynamically favorable process that releases a significant amount of energy as heat.[6] Sulfuric acid acts as both a catalyst to generate the nitronium ion and as a dehydrating agent to absorb the water produced, which also contributes to the overall heat effect.[9]
Q2: How critical is the rate of addition for the nitrating agent?
A2: The rate of addition is one of the most critical control parameters. Adding the nitrating agent too quickly can generate heat faster than the cooling system can dissipate it, directly leading to a thermal runaway scenario.[4][10] A slow, dropwise addition using an addition funnel or a syringe pump, coupled with constant monitoring of the internal reaction temperature, is mandatory for safety.[4][10][11]
Q3: Can impurities in my starting material or reagents affect safety?
A3: Yes, absolutely. Certain impurities can significantly lower the decomposition temperature of nitro-compounds or catalyze side reactions.[1][9] For example, contamination with metal chlorides or other reactive species can compromise the thermal stability of the reaction mixture.[1] It is imperative to use high-purity diphenyl sulfone and reagent-grade acids. Furthermore, ensure all glassware is scrupulously clean and dry.
Q4: What is the difference between batch and continuous flow nitration for this process?
A4: Batch nitration is the traditional method where all reagents are combined in a single stirred vessel. While suitable for small-scale lab synthesis, scaling up batch nitrations is challenging due to poor surface-area-to-volume ratios, which makes heat management difficult and increases the risk of thermal runaway.[4] Continuous flow nitration involves pumping the reactants through narrow-diameter tubes or microreactors. This modern approach offers vastly superior heat transfer and temperature control due to the high surface-area-to-volume ratio.[6][12][13] This "inherently safer" design significantly mitigates the risk of thermal runaway, making it the preferred method for larger-scale or industrial production.[12][13]
Q5: How do I properly quench the reaction at the end of the experiment?
A5: The standard and safest procedure for quenching a completed nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry (typically 5-10 times the reaction volume) with vigorous stirring.[4][14] This serves two purposes: it rapidly cools the mixture and safely dilutes the concentrated acids, dissipating the heat of dilution in the large volume of water. The solid product, dinitrodiphenyl sulfone, will precipitate and can then be collected by vacuum filtration.[14]
Experimental Protocols & Data
Protocol 1: Safe Preparation of the Nitrating Mixture ("Mixed Acid")
-
Place a clean, dry flask equipped with a magnetic stir bar into an ice-water bath.
-
Measure the required volume of concentrated sulfuric acid (e.g., 25 mL) and add it to the flask. Allow it to cool.
-
Slowly and dropwise , add the concentrated nitric acid (e.g., 21 mL) to the cold, stirring sulfuric acid.[4]
-
Crucial: Never add sulfuric acid to nitric acid, and never add water to the mixed acid, as this can cause a violent exothermic reaction and splashing.[4]
-
Keep the nitrating mixture in the ice bath until it is ready for use.
Protocol 2: Controlled Nitration of Diphenyl Sulfone (Lab Scale)
-
In a separate three-neck round-bottom flask equipped with an overhead stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve diphenyl sulfone (e.g., 0.5 mole) in concentrated sulfuric acid (e.g., 440 g).[15]
-
Load the cold nitrating mixture from Protocol 1 into the dropping funnel.
-
Slowly, dropwise , add the nitrating mixture to the stirred diphenyl sulfone solution. The addition rate must be carefully controlled to maintain the internal reaction temperature below 10 °C.[16] This addition may take over an hour.[4]
-
After the addition is complete, allow the mixture to stir in the cooling bath for an additional 30-60 minutes to ensure the reaction goes to completion.[16]
-
Proceed with the standard quenching procedure as described in FAQ Q5.
Table 1: Key Thermal Safety Parameters
This table summarizes critical parameters for assessing the thermal risk of a nitration reaction. These values are typically determined using reaction calorimetry.
| Parameter | Symbol | Description | Significance in Diphenyl Sulfone Nitration |
| Heat of Reaction | ΔHᵣ | The total amount of heat released during the reaction. | High for nitration, indicating a large potential for temperature increase. |
| Adiabatic Temperature Rise | ΔTₐd | The theoretical temperature increase if all reaction heat is retained in the mass (no cooling).[1] | A high ΔTₐd signifies a high risk. Even a minor cooling failure can lead to a significant temperature spike. |
| Maximum Temperature of the Synthesis Reaction | MTSR | The maximum temperature the reaction could reach in a cooling failure scenario, accounting for unreacted reagent accumulation.[1][17] | If the MTSR exceeds the decomposition temperature of the product or mixture, a secondary, more dangerous runaway can occur. |
Reaction Mechanism Overview
The nitration of diphenyl sulfone proceeds via an electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic aromatic nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. veiligheidvoorop.nu [veiligheidvoorop.nu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. icheme.org [icheme.org]
- 6. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. icheme.org [icheme.org]
- 10. labproinc.com [labproinc.com]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Process Development System - Nitration Reaction [laryee.com]
- 14. benchchem.com [benchchem.com]
- 15. EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
preventing the formation of dinitro-isomers in 1-Nitro-4-(phenylsulfonyl)benzene synthesis
A Guide to Preventing the Formation of Dinitro-Isomers
Welcome to the Technical Support Center for the synthesis of 1-Nitro-4-(phenylsulfonyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthesis. Here, we address common challenges, with a particular focus on the prevention of dinitro-isomer formation, a frequent and problematic side reaction. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure you can achieve high selectivity and purity in your reactions.
Frequently Asked Questions (FAQs)
What is the primary mechanism for the synthesis of this compound?
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction of diphenyl sulfone. The reaction typically employs a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of the diphenyl sulfone then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation of this intermediate restores aromaticity and yields the nitro-substituted product.[1][2][3][4][5]
Why is the formation of dinitro-isomers a common issue in this synthesis?
The phenylsulfonyl (-SO₂Ph) group is a strongly deactivating and meta-directing group in electrophilic aromatic substitution. This deactivation means that forcing conditions (e.g., higher temperatures or excess nitrating agent) are often required to achieve nitration. However, these same forcing conditions can also promote a second nitration event on either of the aromatic rings, leading to the formation of dinitro-isomers. The first nitro group introduced is also strongly deactivating, which further complicates the selectivity of the reaction.
What are the likely dinitro-isomers that can form as byproducts?
During the nitration of diphenyl sulfone, a mixture of dinitro-isomers can be produced. The specific distribution of these isomers is dependent on the reaction conditions. Common dinitro-isomers include, but are not limited to, 3,3'-dinitrodiphenyl sulfone, 4,4'-dinitrodiphenyl sulfone, and various other isomers such as 2,2'-, 2,3'-, and 3,4'-dinitrodiphenyl sulfones.[6][7] The separation of these isomers from the desired mono-nitro product and from each other can be particularly challenging due to their similar physical properties.[6][7]
Troubleshooting Guide: Minimizing Dinitro-Isomer Formation
Problem: My reaction is producing a high percentage of dinitro-isomers. How can I improve the selectivity for the mono-nitro product?
High levels of dinitro byproducts are a clear indication that the reaction conditions are too harsh. The key to achieving high selectivity for mono-nitration lies in carefully controlling several critical parameters: reaction temperature, the stoichiometry of the nitrating agent, and the rate of addition.
Answer 1: How does reaction temperature affect dinitro-isomer formation?
Temperature is arguably the most critical factor in controlling the selectivity of this nitration. Due to the exothermic nature of the reaction, poor temperature control can lead to localized "hot spots" where the reaction rate increases dramatically, favoring over-nitration.
Causality Explained: The activation energy for the second nitration is higher than for the first. As the temperature increases, a larger fraction of molecules will have sufficient energy to overcome this higher activation barrier, leading to a significant increase in the rate of dinitro-isomer formation. Patents on the regioselective nitration of diphenyl compounds suggest that conducting the reaction at temperatures above 30°C leads to poorer yields and reduced selectivity.
Optimized Temperature Control Protocol:
-
Pre-cool the reaction vessel: Before adding any reagents, cool the flask containing diphenyl sulfone and the solvent (if used) to 0-5°C using an ice-water bath.
-
Slow, dropwise addition: Add the pre-cooled nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise using an addition funnel.
-
Maintain a low temperature: Throughout the addition, vigorously stir the reaction mixture and carefully monitor the internal temperature. Ensure the temperature does not rise above 15-20°C.
-
Post-addition stirring: After the addition is complete, continue to stir the reaction mixture at the controlled low temperature for a specified period to ensure complete mono-nitration without promoting the second nitration.
Answer 2: What is the optimal stoichiometry and concentration of the nitrating agent?
The use of a large excess of the nitrating agent is a common cause of dinitro-isomer formation. To favor mono-nitration, it is essential to use a controlled amount of the nitrating agent.
Causality Explained: Le Chatelier's principle dictates that a high concentration of the nitronium ion (NO₂⁺) will drive the reaction towards further nitration. By limiting the amount of the nitrating agent to a slight molar excess relative to the diphenyl sulfone, the concentration of the nitronium ion is kept at a level sufficient for the first nitration but minimized to disfavor the second.
Recommended Stoichiometry and Preparation of Nitrating Agent:
-
Stoichiometry: Use a molar ratio of nitric acid to diphenyl sulfone of approximately 1.05:1 to 1.1:1.
-
Preparation of Nitrating Mixture:
-
In a separate flask, cool concentrated sulfuric acid (H₂SO₄) to 0°C.
-
Slowly and carefully add the calculated amount of concentrated nitric acid (HNO₃) to the cold sulfuric acid with stirring.
-
Allow the mixture to cool back to 0-5°C before adding it to the diphenyl sulfone solution.
-
| Parameter | Recommendation for Mono-nitration | Rationale |
| Temperature | 0-20°C | Minimizes the rate of the second nitration, which has a higher activation energy. |
| Nitrating Agent Stoichiometry | 1.05-1.1 equivalents of HNO₃ | Limits the concentration of the electrophile (NO₂⁺), thus disfavoring di-substitution. |
| Addition Rate | Slow, dropwise addition | Prevents localized overheating and maintains a controlled concentration of the nitrating agent. |
| Solvent | Consider an inert solvent | Can help with temperature control and may influence isomer distribution. |
Answer 3: How can I monitor the reaction to prevent over-nitration?
Real-time reaction monitoring is crucial for stopping the reaction once the desired mono-nitration is complete, before significant dinitro-isomer formation occurs.
Causality Explained: Even under optimized conditions, prolonged reaction times can lead to the formation of dinitro byproducts. Therefore, it is important to stop the reaction at the optimal point.
Reaction Monitoring Protocol (TLC):
-
Prepare a TLC plate: Use a silica gel plate.
-
Spot the reaction mixture: At regular intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture, quench it in a vial with ice-cold water, and extract with a small amount of an organic solvent like ethyl acetate. Spot this extract on the TLC plate.
-
Spot standards: On the same plate, spot a solution of your starting material (diphenyl sulfone) and, if available, a standard of this compound.
-
Develop and visualize: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under UV light.
-
Interpret the results: The reaction is complete when the spot corresponding to the starting material has disappeared or is very faint, and the spot for the desired product is at its maximum intensity. The formation of new, less polar spots may indicate the production of dinitro-isomers.
Purification Strategies
Problem: My crude product contains dinitro-isomers. How can I effectively purify my this compound?
The removal of dinitro-isomers can be challenging due to their similar polarities to the desired mono-nitro product. Recrystallization is the most common method for purification.
Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The dinitro-isomers should ideally be more soluble in the cold solvent to remain in the mother liquor. Common solvent systems to try include:
-
Ethanol
-
Isopropanol
-
Mixtures of ethanol and water
-
Mixtures of acetic acid and water
-
-
Procedure: a. Dissolve the crude product in a minimal amount of the chosen hot solvent. b. If there are any insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. d. Further cool the flask in an ice bath to maximize the yield of the recrystallized product. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. f. Dry the purified crystals. It may be necessary to perform a second recrystallization to achieve high purity.
If recrystallization is ineffective, column chromatography on silica gel can be employed. A solvent system of hexanes and ethyl acetate is a good starting point for separating the components.[8]
Visualizing the Process
To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.
Caption: Mechanism of Electrophilic Aromatic Nitration.
Caption: Troubleshooting workflow for dinitro-isomer formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. JPH0625103B2 - Method for purifying 3,3'-dinitrodiphenyl sulfone - Google Patents [patents.google.com]
- 7. EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds - Google Patents [patents.google.com]
- 8. Chromatography [chem.rochester.edu]
Validation & Comparative
characterization of 1-Nitro-4-(phenylsulfonyl)benzene by X-ray crystallography
A Senior Application Scientist's Guide to the Structural Characterization of Phenyl Sulfones and a Workflow for Analyzing Novel Derivatives like 1-Nitro-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the phenyl sulfone scaffold is a recurring motif, valued for its structural rigidity and its capacity for engaging in a diverse array of intermolecular interactions. The introduction of nitro groups to this scaffold profoundly influences its electronic properties and crystal packing, which in turn dictates key physical and biological characteristics. This guide provides a comprehensive crystallographic comparison of two key nitro-substituted diphenyl sulfone isomers: bis(4-nitrophenyl) sulfone and 2-nitrophenyl phenyl sulfone.
While the specific crystallographic data for this compound is not publicly available at the time of this writing, this guide will use the detailed analysis of its isomers to establish a robust framework for its characterization. We will present a complete, field-proven workflow for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis that would be employed for a novel compound like this compound. This serves as both a practical guide for researchers embarking on the crystallographic analysis of similar compounds and a comparative study of the subtle yet significant influence of substituent positioning on the supramolecular architecture of nitro-aromatic sulfones.
The Significance of the Sulfonyl and Nitro Functional Groups in Crystal Engineering
The sulfonyl group (–SO₂–) is a potent hydrogen bond acceptor and its geometry, along with the disposition of the phenyl rings, plays a crucial role in the overall molecular conformation[1]. The nitro group (–NO₂), a strong electron-withdrawing group, not only modulates the electronic character of the aromatic rings but also participates in a variety of weak intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking, which are pivotal in stabilizing crystal lattices[2][3]. The interplay of these interactions, governed by the specific placement of the nitro group, gives rise to distinct packing motifs and, consequently, different physicochemical properties.
Synthesis and Crystallization: The Foundation of Structural Analysis
The synthesis of nitro-substituted diphenyl sulfones is typically achieved through electrophilic aromatic substitution reactions, such as the nitration of diphenyl sulfone or the reaction of a nitro-substituted aryl halide with a sulfinate salt[4].
General Synthesis Outline for Nitro-Substituted Diphenyl Sulfones:
A common route involves the oxidation of the corresponding sulfide, which can be synthesized via nucleophilic aromatic substitution. For instance, the reaction of 4-nitrochlorobenzene with thiophenol, followed by oxidation, would yield this compound.
Crystallization: The Art of Growing Diffraction-Quality Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a widely used and effective technique.
A Prototypical Crystallization Protocol:
-
Solvent Selection: Begin by dissolving the synthesized compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at an elevated temperature to achieve saturation.
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Crystal Harvesting: Once well-formed crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have appeared, carefully harvest them from the mother liquor.
Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for Data Collection and Structure Refinement:
The following diagram outlines the standard workflow for a single-crystal X-ray diffraction experiment.
Caption: Standard Workflow for Single-Crystal X-ray Diffraction.
Comparative Crystallographic Analysis: bis(4-nitrophenyl) sulfone vs. 2-nitrophenyl phenyl sulfone
The crystallographic data for bis(4-nitrophenyl) sulfone and 2-nitrophenyl phenyl sulfone provide an excellent platform for comparing the effects of nitro group substitution on the crystal packing of diphenyl sulfones[1].
| Parameter | bis(4-nitrophenyl) sulfone | 2-nitrophenyl phenyl sulfone |
| Formula | C₁₂H₈N₂O₆S | C₁₂H₉NO₄S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.498(2) | 8.875(3) |
| b (Å) | 12.019(4) | 11.234(4) |
| c (Å) | 14.101(5) | 12.091(4) |
| β (°) | 100.99(3) | 108.57(3) |
| Volume (ų) | 1247.3(7) | 1142.1(6) |
| Z | 4 | 4 |
| Key Intermolecular Interactions | C-H···O, π-π stacking | C-H···O, π-π stacking |
Data sourced from Slawin, A. M. Z., & Woollins, J. D. (2010). The X-ray Structures of Sulfones. Journal of Chemical Crystallography, 40(3), 253–265.
Analysis of Intermolecular Interactions:
The crystal packing of both isomers is dominated by a network of weak C-H···O hydrogen bonds and π-π stacking interactions. However, the positioning of the nitro group leads to distinct supramolecular assemblies.
-
In bis(4-nitrophenyl) sulfone , the symmetrical placement of the nitro groups facilitates the formation of a more ordered and extended network of interactions, contributing to its higher melting point.
-
In 2-nitrophenyl phenyl sulfone , the ortho position of the nitro group introduces steric hindrance, leading to a more twisted conformation and a different packing arrangement compared to the para-substituted isomer.
The following diagram illustrates the key types of intermolecular interactions that stabilize the crystal structures of these nitro-aromatic sulfones.
Caption: Key Intermolecular Interactions in Nitro-Aromatic Sulfones.
A Hypothetical Characterization of this compound
Should single crystals of this compound become available, the following analytical path would be pursued to fully characterize its structure and compare it to its isomers.
-
Data Collection and Structure Solution: A suitable single crystal would be subjected to X-ray diffraction analysis as outlined in Figure 1.
-
Structural Refinement: The resulting diffraction data would be used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
-
Comparative Analysis: The crystallographic parameters of this compound would be tabulated alongside those of bis(4-nitrophenyl) sulfone and 2-nitrophenyl phenyl sulfone.
-
Interaction Analysis: A detailed investigation of the intermolecular interactions would be conducted, paying close attention to the role of the asymmetrically placed nitro group in directing the crystal packing. This would involve quantifying the geometry of hydrogen bonds and the nature of any π-π stacking interactions.
-
Database Deposition: The final, validated crystallographic data would be deposited in the Cambridge Structural Database (CSD) to make it accessible to the wider scientific community.
Conclusion
The crystallographic analysis of nitro-substituted diphenyl sulfones reveals the profound impact of nitro group placement on molecular conformation and crystal packing. While the crystal structure of this compound remains to be determined, the comparative analysis of its isomers, bis(4-nitrophenyl) sulfone and 2-nitrophenyl phenyl sulfone, provides a valuable framework for understanding the structure-property relationships in this important class of compounds. The experimental workflow detailed in this guide offers a comprehensive and robust approach for the characterization of novel phenyl sulfone derivatives, enabling researchers to elucidate their three-dimensional structures and gain insights into the forces that govern their self-assembly in the solid state.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Nitro-4-(phenylsulfonyl)benzene in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Nitroaromatic compounds are a cornerstone of this synthetic landscape, prized for their ability to undergo nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparative analysis of the reactivity of 1-Nitro-4-(phenylsulfonyl)benzene, a substrate of increasing interest, benchmarked against other common nitroaromatic compounds. We will delve into the electronic factors governing their reactivity, supported by quantitative data, and provide detailed experimental protocols for their kinetic analysis.
The Decisive Role of Electron-Withdrawing Groups in SNAr Reactions
Nucleophilic aromatic substitution is a powerful tool for the functionalization of aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substituted product.
The rate-determining step of this reaction is typically the initial nucleophilic attack.[2] Consequently, the reactivity of the aromatic substrate is profoundly influenced by the nature of its substituents. Electron-withdrawing groups (EWGs) are essential for activating the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex. The stronger the electron-withdrawing power of the substituents, the greater the stabilization of the intermediate and the faster the reaction rate.[3]
This guide focuses on comparing the activating ability of the phenylsulfonyl (-SO₂Ph) group in this compound against the well-established nitro (-NO₂) group in compounds like 1,4-dinitrobenzene and the chloro (-Cl) leaving group in 1-chloro-4-nitrobenzene.
Quantifying Electron-Withdrawing Strength: A Tale of Two Substituents
To objectively compare the electron-withdrawing capabilities of the nitro and phenylsulfonyl groups, we can turn to the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic influence of substituents on a reaction center.[4] The Hammett substituent constant, sigma (σ), quantifies the inductive and resonance effects of a substituent. For SNAr reactions, the para-substituent constant (σₚ) is particularly relevant as it reflects the substituent's ability to stabilize the negative charge that develops in the para position during the formation of the Meisenheimer complex.[5]
A more positive σₚ value indicates a stronger electron-withdrawing effect. Let's examine the σₚ values for the nitro and a representative sulfonyl group:
| Substituent | Hammett Constant (σₚ) |
| Nitro (-NO₂) | 0.78[6] |
| Methylsulfonyl (-SO₂CH₃)* | 0.72[7] |
The methylsulfonyl group is a close proxy for the phenylsulfonyl group in terms of its electronic effect on the aromatic ring.
From this data, we can observe that the nitro group possesses a slightly stronger electron-withdrawing capacity than the sulfonyl group. This would theoretically suggest that a nitro group is a more potent activator for SNAr reactions. Therefore, we can predict the following order of reactivity for substrates with the same leaving group:
1,4-Dinitrobenzene > this compound
This prediction is based on the principle that the presence of two powerful EWGs in 1,4-dinitrobenzene leads to greater stabilization of the Meisenheimer complex compared to the combination of a nitro and a phenylsulfonyl group.
Comparative Reactivity: A Data-Driven Analysis
While theoretical predictions based on Hammett constants are valuable, experimental kinetic data provides the ultimate validation. Below is a summary of representative kinetic data for the SNAr reactions of our compounds of interest with a common nucleophile, piperidine. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, this table compiles data from various sources to provide a comparative overview.
| Substrate | Nucleophile | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate | Reference |
| 1-Chloro-4-nitrobenzene | Piperidine | Ethanol | 4.5 x 10⁻³ | 1 | [8] |
| 1-Fluoro-4-nitrobenzene | Piperidine | DMF | ~1.3 | ~289 | [9] |
| 1,4-Dinitrobenzene | Piperidine | Methanol | ~2.7 x 10⁻⁴ | ~0.06 | [1] |
| This compound | Piperidine | Toluene | Data Not Available | - |
Analysis of the Data:
The available data, while not a direct comparison, offers valuable insights. The significantly higher reactivity of 1-fluoro-4-nitrobenzene compared to 1-chloro-4-nitrobenzene highlights the importance of the leaving group, with fluoride being a much better leaving group in SNAr reactions. The lower reactivity of 1,4-dinitrobenzene with piperidine in methanol compared to 1-chloro-4-nitrobenzene in ethanol is likely influenced by both the leaving group (nitro vs. chloro) and the solvent.
Experimental Protocols for Kinetic Analysis
To empower researchers to conduct their own comparative studies, we provide detailed protocols for monitoring the kinetics of SNAr reactions using two common analytical techniques: UV-Visible Spectroscopy and High-Performance Liquid Chromatography (HPLC).
Workflow for Comparative Kinetic Analysis
Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.
Protocol 1: Kinetic Analysis by UV-Visible Spectroscopy
This method is suitable when the product of the SNAr reaction has a distinct UV-Vis absorbance maximum compared to the reactants.[10]
-
Determine the Wavelength of Maximum Absorbance (λ_max):
-
Prepare a solution of the expected product.
-
Scan the UV-Vis spectrum to identify the λ_max where the product absorbs strongly and the reactants have minimal absorbance.
-
-
Reaction Setup:
-
In a temperature-controlled cuvette holder, place a cuvette containing a solution of the nitroaromatic substrate in a suitable solvent (e.g., DMSO, DMF).
-
Inject a solution of the nucleophile (in large excess to ensure pseudo-first-order kinetics) into the cuvette and start the data acquisition immediately.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at the predetermined λ_max over time.
-
-
Data Analysis:
-
Convert absorbance values to product concentration using a previously established calibration curve (Beer-Lambert Law).
-
Plot the natural logarithm of the difference between the final and current concentration of the product (ln([P]∞ - [P]t)) versus time.
-
The negative of the slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the nucleophile.
-
Protocol 2: Kinetic Analysis by HPLC
HPLC is a versatile technique that can be used to monitor the disappearance of the reactant or the appearance of the product, even in complex reaction mixtures.[11]
-
Develop an HPLC Method:
-
Develop a reversed-phase HPLC method that can effectively separate the nitroaromatic substrate, the nucleophile, and the product.
-
Optimize the mobile phase composition and flow rate to achieve good peak resolution and reasonable retention times.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the nitroaromatic substrate and the nucleophile in a suitable solvent.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold, acidic solution).
-
-
Sample Analysis:
-
Inject the quenched samples into the HPLC system.
-
Integrate the peak areas of the substrate and/or product.
-
-
Data Analysis:
-
Create calibration curves to correlate peak area with the concentration of the substrate and product.
-
Plot the concentration of the substrate versus time.
-
Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0.
-
Alternatively, for pseudo-first-order conditions, plot the natural logarithm of the substrate concentration (ln[S]) versus time. The negative of the slope will be k_obs.
-
Calculate the second-order rate constant (k) as described in the UV-Vis protocol.
-
Logical Framework for Reactivity Comparison
The following diagram illustrates the logical flow for comparing the reactivity of different nitroaromatic compounds in SNAr reactions.
Caption: Logical workflow for the comparative analysis of nitroaromatic reactivity.
Conclusion
This guide has provided a comprehensive framework for understanding and comparing the reactivity of this compound with other key nitroaromatic compounds in the context of nucleophilic aromatic substitution. Our analysis, grounded in the principles of physical organic chemistry and supported by Hammett constants, predicts that this compound exhibits a high degree of reactivity, surpassed only by substrates bearing multiple, stronger electron-withdrawing groups like 1,4-dinitrobenzene.
The detailed experimental protocols provided herein are designed to empower researchers to conduct their own kinetic studies, enabling the generation of robust, comparative data. By understanding the subtle interplay of electronic effects, leaving group ability, and reaction conditions, scientists can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the pace of discovery in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.viu.ca [web.viu.ca]
- 7. global.oup.com [global.oup.com]
- 8. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of 1-Nitro-4-(phenylsulfonyl)benzene using HPLC and GC-MS
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Nitro-4-(phenylsulfonyl)benzene, a key building block in the synthesis of various pharmacologically active compounds, is no exception.[1] Its purity profile can directly influence the outcome of synthetic pathways and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity validation of this critical compound.
The narrative that follows is built on the pillars of scientific integrity: explaining the causality behind experimental choices, describing self-validating protocols, and grounding all claims in authoritative sources.
The Analytical Imperative: Why Purity Matters
This compound (CAS 1146-39-0) is a polar, non-volatile solid, typically synthesized to a purity of ≥98%.[2] However, residual starting materials, process-related impurities, or degradation products can be present. Validating the purity of this compound requires analytical methods that are not only precise and accurate but also specific, capable of unequivocally assessing the analyte in the presence of these potential impurities.[3][4] This is a core tenet of both International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines on analytical method validation.[4][5]
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific questions being asked. HPLC is adept at analyzing non-volatile and thermally unstable compounds, making it a primary choice for many pharmaceutical solids.[6][7][8] Conversely, GC-MS excels in the analysis of volatile and thermally stable compounds, offering high separation efficiency and definitive identification through mass fragmentation patterns.[6][9]
Orthogonal Approaches to Purity Determination
An orthogonal approach, using two fundamentally different analytical methods, provides a more robust and reliable assessment of purity. If both HPLC and GC-MS analyses yield a purity value of >99%, it provides a high degree of assurance that no significant impurities are being missed by either technique alone.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the default technique for assessing the purity of non-volatile pharmaceutical compounds like this compound.[9] Its operation at or near ambient temperature prevents the thermal degradation of the analyte during analysis.[7][8]
The "Why" Behind the Method: Causality in HPLC Protocol Design
The selection of the stationary phase (the column) and the mobile phase is critical for achieving optimal separation.
-
Stationary Phase Selection : For aromatic compounds containing both a nitro group and a sulfonyl group, a C18 (octadecylsilane) column is a standard first choice due to its hydrophobic nature. However, a Phenyl-Hexyl stationary phase can offer enhanced selectivity.[10] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analyte and related impurities, providing an additional separation mechanism beyond simple hydrophobicity.[10] This can be particularly effective for separating structurally similar isomers.
-
Mobile Phase Composition : A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used in reversed-phase HPLC. The organic modifier is chosen to control the retention time of the analyte. Methanol, for instance, can enhance π-π interactions with a phenyl stationary phase, leading to increased retention and altered selectivity compared to acetonitrile.[10] The buffer controls the pH, which is crucial for ensuring the consistent ionization state of any acidic or basic impurities.
Experimental Protocol: HPLC-UV Purity Assay
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
1. Instrumentation and Columns:
- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column 1 (Primary): Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
- Column 2 (Orthogonal): C18, 4.6 x 150 mm, 5 µm particle size.
2. Reagents and Standards:
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Water (HPLC Grade, e.g., Milli-Q)
- Formic Acid (ACS Grade)
- This compound reference standard (purity >99.5%)
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:
- 0-2 min: 40% B
- 2-15 min: 40% to 95% B
- 15-18 min: 95% B
- 18.1-22 min: 40% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Sample and Standard Preparation:
- Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 100 µg/mL.
- Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration as the Standard Solution.
5. System Suitability:
- Inject the Standard Solution five times.
- Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main peak must be ≤ 2.0%. The tailing factor should be ≤ 2.0.
6. Analysis and Calculation:
- Inject a blank (diluent), followed by the Standard Solution and then the Sample Solution.
- Calculate the purity by area percent normalization:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles and Identification
While HPLC is the primary choice, GC-MS serves as a powerful orthogonal technique. It is exceptionally sensitive and provides definitive structural information, making it the gold standard for identifying unknown volatile peaks.[6] For this compound, GC analysis requires careful consideration of its thermal stability. The presence of the nitro group can make the compound susceptible to thermal degradation at high injector temperatures.[1]
The "Why" Behind the Method: Causality in GC-MS Protocol Design
-
Injector Temperature : A critical parameter for nitroaromatic compounds is the injector temperature.[1] Too high a temperature can cause decomposition, leading to an inaccurate purity assessment and the appearance of artifact peaks. A splitless injection is often used to maximize sensitivity for impurity analysis.[11]
-
Column Selection : A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for separating a wide range of semi-volatile organic compounds and is robust enough for routine use.[12]
-
Oven Temperature Program : A temperature ramp is used to first elute more volatile impurities at lower temperatures before increasing the temperature to elute the main, less volatile analyte. This ensures good separation and sharp peak shapes.
-
Mass Spectrometry : Operating the mass spectrometer in full scan mode allows for the identification of unknown impurities by comparing their mass spectra to library databases (e.g., NIST).
Experimental Protocol: GC-MS Purity Assay
This protocol includes steps to minimize thermal degradation and ensure accurate identification of any potential impurities.
1. Instrumentation and Columns:
- GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., Quadrupole).
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Carrier Gas:
- Dichloromethane (GC Grade) or Ethyl Acetate (GC Grade)
- Helium (99.999% purity) as carrier gas.
3. GC-MS Conditions:
- Injector Temperature: 250°C (optimized to be as low as possible while ensuring efficient vaporization)
- Injection Mode: Splitless (1 µL injection volume)
- Carrier Gas Flow: 1.2 mL/min (constant flow)
- Oven Program:
- Initial Temp: 100°C, hold for 1 min
- Ramp 1: 20°C/min to 280°C
- Hold at 280°C for 5 min
- MS Transfer Line Temp: 280°C
- Ion Source Temp: 230°C
- Scan Range: 40 - 450 m/z
4. Sample Preparation:
- Prepare a solution of the sample in Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.
5. Analysis and Data Processing:
- Inject the sample solution.
- Integrate all peaks in the total ion chromatogram (TIC).
- Calculate purity by area percent normalization.
- For any impurity peak >0.05%, obtain the mass spectrum and perform a library search for tentative identification.
Visualizing the Analytical Workflow
The following diagram illustrates the decision-making and experimental process for validating the purity of this compound using these two orthogonal methods.
Caption: Workflow for orthogonal purity validation.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice of technique depends on the specific analytical goal. HPLC is superior for quantitative purity assessment of the intact molecule, while GC-MS excels at identifying volatile or semi-volatile impurities.
| Parameter | HPLC-UV | GC-MS | Rationale & Justification |
| Applicability | Excellent . Ideal for non-volatile, thermally labile solids.[6] | Good (with caution) . Requires thermal stability. Potential for on-column degradation of nitroaromatics.[1] | This compound is a solid with a relatively high molecular weight, making HPLC the more direct and safer analytical choice. |
| Selectivity | Very Good . Tunable via stationary and mobile phase choices (e.g., Phenyl-Hexyl for π-π interactions).[10] | Excellent . High-efficiency capillary columns provide great separation power.[6] | Both techniques offer high selectivity, but GC columns typically have a higher number of theoretical plates, leading to sharper peaks. |
| Sensitivity | Good . UV detection is sensitive for chromophoric compounds. | Excellent . MS detectors, especially in SIM mode, offer very low detection limits.[9][11][13] | GC-MS is generally more sensitive, making it ideal for trace impurity analysis. |
| Identification Power | Limited . Based on retention time comparison with a reference standard. | Excellent . Mass spectra provide a structural "fingerprint" for definitive identification.[6] | This is the key advantage of GC-MS. It can tentatively identify unknown impurities without needing a reference standard for each one. |
| Analysis Time | Moderate (15-25 minutes per run).[7][8] | Fast (10-15 minutes per run).[7][11] | GC runs are often faster due to the rapid partitioning of analytes in the gas phase. |
| Cost & Complexity | High . Requires expensive solvents and high-pressure pumps. More complex setup.[7][8][13] | Moderate to High . Carrier gas is cheaper than solvents, but the MS detector adds significant cost and complexity.[8] | HPLC systems and solvents can represent a higher ongoing operational cost. |
Conclusion and Recommendations
For the routine quality control and purity validation of this compound, HPLC-UV is the recommended primary technique . Its ability to analyze the compound in its native state without the risk of thermal degradation provides the most accurate and reliable quantitative result for the main component.[6] The use of a Phenyl-Hexyl column is advised to maximize selectivity for potential aromatic impurities.
GC-MS should be employed as a complementary, orthogonal method . Its strength lies not in quantifying the main peak (due to degradation risk) but in its superior ability to separate and identify unknown volatile and semi-volatile impurities. This is invaluable for impurity profiling, troubleshooting synthesis issues, and ensuring a comprehensive understanding of the material's purity.
By employing both HPLC and GC-MS in a structured, validated approach, researchers and drug development professionals can achieve a high degree of confidence in the purity of this compound, ensuring the quality and integrity of their subsequent research and manufacturing processes. This dual-pronged strategy aligns with the principles of robust analytical science and regulatory expectations for thorough characterization of starting materials.[3][4][14]
References
- 1. manuallib.com [manuallib.com]
- 2. chemscene.com [chemscene.com]
- 3. uspbpep.com [uspbpep.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. blog.brewerscience.com [blog.brewerscience.com]
- 9. amptechfl.com [amptechfl.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. filab.fr [filab.fr]
A Spectroscopic Showdown: Differentiating the Isomers of 1-Nitro-4-(phenylsulfonyl)benzene
A Senior Application Scientist's Guide to the Spectroscopic Nuances of 1-Nitro-4-(phenylsulfonyl)benzene and its Ortho and Meta Isomers
In the world of pharmaceutical development and materials science, the precise identification of isomeric compounds is not merely an academic exercise; it is a critical determinant of a substance's efficacy, safety, and functionality. The subtle shift of a single functional group can dramatically alter a molecule's biological activity and physical properties. This guide provides a comprehensive spectroscopic comparison of this compound and its ortho and meta isomers, offering researchers a practical framework for their unambiguous differentiation. By delving into the principles behind the observed spectral differences, we aim to equip scientists with the expertise to confidently interpret their own experimental data.
The Contestants: A Trio of Isomers
Our subjects of interest are three structural isomers with the molecular formula C₁₂H₉NO₄S. They share the same core structure—a phenylsulfonyl group and a nitro group attached to a benzene ring—but differ in the relative positions of these substituents. This seemingly minor variation gives rise to distinct electronic environments within each molecule, which are in turn reflected in their unique spectroscopic fingerprints.
The Analytical Arena: A Multi-Technique Approach
To achieve unequivocal identification, we will employ a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method probes different aspects of molecular structure, and together they provide a holistic and self-validating analytical workflow.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Chemical Shifts and Splitting Patterns
Proton NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift and splitting pattern of the aromatic protons are highly sensitive to the electronic effects of the nitro (-NO₂) and phenylsulfonyl (-SO₂Ph) groups. Both are strong electron-withdrawing groups, which deshield the protons on the nitrophenyl ring, causing them to resonate at higher chemical shifts (further downfield).
Table 1: Comparative ¹H NMR Data (Predicted)
| Isomer | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| para | H-2, H-6 | 8.35 | d |
| H-3, H-5 | 8.14 | d | |
| meta | H-2 | 8.80 | t |
| H-4 | 8.45 | dd | |
| H-5 | 7.90 | t | |
| H-6 | 8.60 | dd | |
| ortho | H-3 | 8.20 | dd |
| H-4 | 7.80 | td | |
| H-5 | 7.95 | td | |
| H-6 | 8.50 | dd |
Note: Data is predicted and should be used as a guide. Actual values may vary based on solvent and experimental conditions.
The para isomer, with its high degree of symmetry, presents the simplest spectrum: two doublets corresponding to the two sets of chemically equivalent protons. In contrast, the meta and ortho isomers, being unsymmetrical, will each exhibit four distinct signals in the aromatic region, with more complex splitting patterns (doublets of doublets, triplets, etc.) due to varying coupling constants between adjacent and non-adjacent protons. The proton ortho to the nitro group in the meta and ortho isomers is expected to be the most downfield-shifted due to the combined electron-withdrawing effects of both substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information about the carbon framework of the isomers. The chemical shifts of the aromatic carbons are also influenced by the electron-withdrawing nature of the substituents.
Table 2: Comparative ¹³C NMR Data (Predicted)
| Isomer | Carbon | Predicted Chemical Shift (ppm) |
| para | C-1 (C-SO₂Ph) | 147.4 |
| C-2, C-6 | 129.0 | |
| C-3, C-5 | 124.6 | |
| C-4 (C-NO₂) | 150.4 | |
| meta | C-1 (C-SO₂Ph) | 141.5 |
| C-2 | 123.0 | |
| C-3 (C-NO₂) | 148.5 | |
| C-4 | 128.0 | |
| C-5 | 130.5 | |
| C-6 | 135.0 | |
| ortho | C-1 (C-SO₂Ph) | 138.0 |
| C-2 (C-NO₂) | 149.0 | |
| C-3 | 125.0 | |
| C-4 | 133.0 | |
| C-5 | 129.5 | |
| C-6 | 134.5 |
Note: Data is predicted and should be used as a guide. Actual values may vary based on solvent and experimental conditions.
The carbon atoms directly attached to the electron-withdrawing groups (ipso-carbons) will be significantly deshielded. The number of distinct signals in the aromatic region will also reflect the symmetry of each isomer: four signals for the para isomer and six for both the meta and ortho isomers.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule. All three isomers will exhibit characteristic absorption bands for the nitro and sulfonyl groups.
Table 3: Key IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | 1530 - 1500 |
| Symmetric Stretch | 1355 - 1335 | |
| Sulfonyl (-SO₂) | Asymmetric Stretch | 1350 - 1300 |
| Symmetric Stretch | 1160 - 1120 | |
| C-H (Aromatic) | Out-of-plane bending | 900 - 690 |
The precise positions of the N-O and S-O stretching vibrations can be subtly influenced by the substitution pattern, but the most significant differences will likely be observed in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring. For instance, the para isomer would be expected to show a strong band in the 850-800 cm⁻¹ region.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular ion peak (M⁺) corresponding to their identical molecular formula. However, the relative intensities of the fragment ions may differ, providing clues to the isomeric structure.
Common fragmentation pathways for aromatic sulfones involve cleavage of the C-S and S-O bonds. The loss of SO₂ (64 Da) is a characteristic fragmentation. The position of the nitro group will influence the stability of the resulting fragment ions, leading to variations in the mass spectrum.
Experimental Protocols: Ensuring Data Integrity
To obtain high-quality, reproducible data, the following standardized protocols are recommended.
Sample Preparation
-
Ensure the sample is pure, as impurities will complicate spectral interpretation. Recrystallization or chromatography may be necessary.
-
For NMR analysis, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For IR analysis, the sample can be prepared as a KBr pellet or a thin film on a salt plate.
-
For MS analysis, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Instrumental Parameters
It is crucial to use consistent instrumental parameters for a valid comparison. Key parameters to control include:
-
NMR: Spectrometer frequency, solvent, temperature, and relaxation delay.
-
IR: Resolution, number of scans, and background correction.
-
MS: Ionization method (e.g., Electron Ionization - EI), and collision energy.
Conclusion: A Symphony of Spectra
The differentiation of the this compound isomers is a clear demonstration of the power of a multi-technique spectroscopic approach. While each technique provides valuable pieces of the puzzle, it is the convergence of data from ¹H NMR, ¹³C NMR, IR, and MS that allows for a definitive and trustworthy structural assignment. By understanding the fundamental principles that govern the interaction of molecules with electromagnetic radiation and energetic electrons, researchers can move beyond simple pattern recognition to a deeper comprehension of molecular structure and its profound impact on chemical and biological properties.
A Comparative Guide to the Electron-Withdrawing Strength of the 4-Nitrophenylsulfonyl Group
For researchers, medicinal chemists, and professionals in drug development, the precise modulation of a molecule's electronic properties is fundamental to achieving desired reactivity, stability, and biological activity. Electron-withdrawing groups (EWGs) are cornerstone tools in this endeavor, capable of profoundly influencing acidity, reaction kinetics, and intermolecular interactions.[1] Among the arsenal of available EWGs, the 4-nitrophenylsulfonyl group, often referred to as the "nosyl" group, stands out for its exceptional potency.
This guide provides an in-depth, objective comparison of the 4-nitrophenylsulfonyl group's electron-withdrawing strength against other common functionalities. We will delve into the causality behind established experimental workflows for quantifying this property and present supporting data to ground these assessments in empirical evidence.
The Theoretical Lens: Quantifying Electronic Effects with the Hammett Equation
To move beyond qualitative descriptions, we must quantify the electronic influence of a substituent. The most robust framework for this is the Hammett equation, a cornerstone of physical organic chemistry that exemplifies a linear free-energy relationship (LFER).[2][3]
The equation is expressed as:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for a reaction with a substituted aromatic ring.
-
K₀ or k₀ is the constant for the reference reaction with an unsubstituted ring (substituent = -H).
-
ρ (rho) is the reaction constant, which describes the sensitivity of a particular reaction to electronic effects.[2]
-
σ (sigma) is the substituent constant, which quantifies the intrinsic electron-donating or electron-withdrawing ability of a substituent.[2]
A positive σ value signifies an electron-withdrawing group, while a negative value indicates an electron-donating group. The magnitude of σ reflects the strength of this effect. For a group at the para position, like the 4-nitrophenylsulfonyl group, the σₚ constant is the most relevant descriptor, as it captures both inductive and resonance effects.
Experimental Validation I: Hammett Analysis via pKa Determination
The most direct method for determining a substituent's σ constant is by measuring its effect on the acidity of a probe molecule, typically benzoic acid or phenol.[3][4] A potent EWG will stabilize the negatively charged conjugate base, resulting in a stronger acid (i.e., a lower pKa).[1][5]
Causality Behind the Method
The 4-nitrophenylsulfonyl group exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): The highly electronegative oxygen and sulfur atoms in the sulfonyl group pull electron density away from the aromatic ring through the sigma bonds.
-
Resonance Effect (-M): The nitro group, in conjugation with the phenyl ring, further delocalizes electron density, powerfully withdrawing it from the reaction center.
This synergistic effect significantly weakens the O-H or N-H bond of an attached acidic functional group and provides substantial charge stabilization in the resulting anion, thereby increasing acidity. The pKa of 4-nitrophenol (7.15) compared to phenol (~10) clearly illustrates the powerful acidifying effect of a nitro group alone.[5][6] The addition of the sulfonyl linker amplifies this effect.
Experimental Protocol: pKa Determination of a Substituted Sulfonamide
A reliable way to assess the nosyl group's strength is to measure the pKa of its corresponding sulfonamide, 4-nitrobenzenesulfonamide, and compare it to other substituted sulfonamides.[7]
Objective: To determine the pKa of 4-nitrobenzenesulfonamide via potentiometric titration.
Materials:
-
Standardized 0.05 M NaOH solution (in a 70:30 ethanol-water mixture to ensure solubility)[3]
-
70:30 (v/v) Ethanol-Water solvent
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret and beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.08 g (0.4 mmol) of 4-nitrobenzenesulfonamide and dissolve it in 25 mL of the 70:30 ethanol-water solution in a beaker.[11]
-
Initial pH: Place the beaker on a magnetic stirrer, add a stir bar, immerse the calibrated pH electrode, and record the initial pH of the solution.
-
Titration: Begin titrating with the standardized 0.05 M NaOH solution, adding titrant in ~0.25 mL increments and recording the pH after each addition.
-
Endpoint Vicinity: As the pH begins to change rapidly (approaching the equivalence point), reduce the increment size to ~0.1 mL to obtain a high-resolution curve.[3][11]
-
Post-Endpoint: Continue the titration for several mL past the equivalence point.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
Below is a conceptual workflow for this experimental determination.
Experimental Validation II: Probing Electronic Effects with ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy offers an exquisitely sensitive, non-invasive method for quantifying electronic effects.[12][13] The fluorine nucleus has a large chemical shift dispersion (~300 ppm), making its resonance frequency highly responsive to subtle changes in the local electronic environment.[14] An EWG attached to a fluorine-containing reporter molecule will deshield the ¹⁹F nucleus, causing its signal to shift downfield (to a more positive ppm value).[15]
Causality Behind the Method
By placing a fluorine atom at a fixed position on an aromatic ring and varying a distal substituent, the change in the ¹⁹F chemical shift (Δδ) provides a direct measure of the substituent's electronic influence. The powerful electron-withdrawing character of the 4-nitrophenylsulfonyl group reduces electron density throughout the π-system, which is transmitted to the fluorine atom, decreasing its shielding and altering its chemical shift in a predictable manner.
Experimental Protocol: Comparative ¹⁹F NMR
Objective: To compare the ¹⁹F chemical shift of a fluorinated probe molecule bearing a phenylsulfonyl group versus a 4-nitrophenylsulfonyl group.
Materials:
-
Probe Molecules: 1-Fluoro-4-(phenylsulfonyl)benzene and 1-Fluoro-4-(4-nitrophenylsulfonyl)benzene.
-
NMR-grade solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal standard (e.g., trifluorotoluene).
-
NMR spectrometer equipped for ¹⁹F detection.
Procedure:
-
Sample Preparation: Prepare separate NMR tubes for each probe molecule and the internal standard. Dissolve an accurate concentration of each compound in the chosen deuterated solvent.
-
NMR Acquisition: Acquire the ¹⁹F NMR spectra under identical conditions (temperature, pulse sequence, relaxation delay). A standard one-pulse experiment is typically sufficient.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction).
-
Chemical Shift Determination: Reference the spectra to the internal standard and accurately determine the chemical shift (δ) for each probe molecule.
-
Analysis: Calculate the difference in chemical shift (Δδ) between the two probes. A significant downfield shift for the 4-nitrophenylsulfonyl-substituted probe confirms its stronger electron-withdrawing nature.
This relationship is depicted in the diagram below.
Comparative Data Summary
To place the 4-nitrophenylsulfonyl group in context, its Hammett substituent constant (σₚ) is compared with those of other common groups. A higher positive value indicates stronger electron-withdrawing capability.
| Substituent (R) in R-C₆H₄-X | Hammett Constant (σₚ) | Classification |
| -H (Hydrogen) | 0.00 | Reference |
| -CH₃ (Methyl) | -0.16 | Electron-Donating |
| -OCH₃ (Methoxy) | -0.24 | Electron-Donating |
| -Cl (Chloro) | +0.22 | Weakly Withdrawing |
| -SO₂CH₃ (Methylsulfonyl) | +0.72[16] | Strongly Withdrawing |
| -CN (Cyano) | +0.67[16] | Strongly Withdrawing |
| -NO₂ (Nitro) | +0.78[16] | Very Strongly Withdrawing |
| -SO₂C₆H₄NO₂-p | > +0.8 (Estimated) | Exceptionally Strong Withdrawing |
The data clearly positions the 4-nitrophenylsulfonyl group among the most powerful neutral electron-withdrawing groups used in organic synthesis. Its strength is comparable to, and likely exceeds, that of the nitro group.
Practical Implications in Research and Drug Development
The potent electron-withdrawing nature of the nosyl group is not merely a chemical curiosity; it is a feature leveraged for significant practical advantage.
-
Amine Protection and Functionalization: The nosyl group is widely used to protect amines (forming a nosylamide).[17][18] Its powerful EWG effect renders the remaining N-H proton sufficiently acidic (pKa ≈ 10-11) to be deprotonated by non-nucleophilic bases. This allows for subsequent N-alkylation, a reaction not feasible with less electron-deficient sulfonamides (like tosylamides) or simple amides. Furthermore, the nosyl group can be cleaved under specific, mild nucleophilic conditions (e.g., with a thiol and base), providing an orthogonal protection strategy.[18]
-
Pharmaceutical Scaffolding: The 4-nitrophenylsulfonyl moiety is a critical component in several important pharmaceuticals. It forms the core scaffold of several HIV protease inhibitors, including Darunavir and Amprenavir .[19][20][21] In these contexts, the group's electronic properties and rigid structure are crucial for orienting the molecule within the enzyme's active site and forming key hydrogen bond interactions that are essential for potent inhibition.
-
Enhanced Leaving Group Ability: When attached to an oxygen atom, the resulting 4-nitrobenzenesulfonate (nosylate) is an excellent leaving group in nucleophilic substitution reactions.[22] The negative charge that develops on the oxygen atom upon departure is extensively stabilized through delocalization into the entire electron-deficient nosyl framework, making the displacement process highly favorable.
Conclusion
The 4-nitrophenylsulfonyl group is an exceptionally strong electron-withdrawing group, a fact substantiated by both theoretical principles and empirical data from pKa measurements and ¹⁹F NMR spectroscopy. Its potency, which surpasses that of many other common EWGs, is a direct result of the combined inductive and resonance effects of the sulfonyl and para-nitro functionalities. This powerful electronic character makes it an invaluable tool for synthetic chemists and drug development professionals, enabling unique reactivity patterns for amine functionalization and providing a critical structural motif for potent therapeutic agents.
References
- 1. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. web.viu.ca [web.viu.ca]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Nitrobenzenesulfonamide CAS#: 6325-93-5 [m.chemicalbook.com]
- 9. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-硝基苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. web.viu.ca [web.viu.ca]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. global.oup.com [global.oup.com]
- 17. nbinno.com [nbinno.com]
- 18. Page loading... [wap.guidechem.com]
- 19. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. nbinno.com [nbinno.com]
- 21. 4-Nitrobenzenesulfonyl Chloride|High-Purity Reagent [benchchem.com]
- 22. benchchem.com [benchchem.com]
side-by-side comparison of different synthetic routes to 1-Nitro-4-(phenylsulfonyl)benzene
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-Nitro-4-(phenylsulfonyl)benzene is a valuable building block in medicinal chemistry and materials science, owing to its reactive nitro group, which can be readily transformed into other functionalities, and its stable sulfonyl moiety. This guide provides a side-by-side comparison of the most common synthetic routes to this compound, offering insights into the experimental choices, mechanistic underpinnings, and practical considerations for each approach.
Introduction to this compound
This compound, with the chemical structure shown below, is a diaryl sulfone containing a nitro group in the para position of one of the phenyl rings. The electron-withdrawing nature of both the nitro and sulfonyl groups makes the aromatic rings electron-deficient, influencing their reactivity in subsequent chemical transformations.
The choice of synthetic route to this molecule can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will explore three primary synthetic strategies:
-
Oxidation of 4-Nitrophenyl Phenyl Sulfide: A two-step process involving the initial formation of a sulfide linkage followed by oxidation.
-
Electrophilic Nitration of Diphenyl Sulfone: A direct functionalization of a readily available precursor.
-
Nucleophilic Aromatic Substitution (SNAr): A convergent approach involving the reaction of an activated nitroaromatic with a sulfinate salt.
Route 1: Oxidation of 4-Nitrophenyl Phenyl Sulfide
This route is a reliable and often high-yielding method that proceeds in two distinct stages. The first stage involves the synthesis of the sulfide precursor, 4-nitrophenyl phenyl sulfide, followed by its oxidation to the desired sulfone.
Experimental Protocol
Step 1: Synthesis of 4-Nitrophenyl Phenyl Sulfide
A common method for the synthesis of diaryl sulfides is the reaction of a thiol with an activated aryl halide.
-
Procedure: To a solution of thiophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.2 eq). Stir the mixture at room temperature for 30 minutes. To this solution, add 1-chloro-4-nitrobenzene (1.0 eq) and heat the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to afford 4-nitrophenyl phenyl sulfide.
Step 2: Oxidation to this compound
The oxidation of the sulfide to the sulfone is a critical step, and various oxidizing agents can be employed. A common and effective method utilizes hydrogen peroxide in acetic acid.[1]
-
Procedure: Dissolve 4-nitrophenyl phenyl sulfide (1.0 eq) in glacial acetic acid. To this solution, add an excess of 30% hydrogen peroxide (3.0-5.0 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to 80-100 °C and maintain it for 2-4 hours. The progress of the oxidation can be monitored by TLC. After completion, cool the reaction mixture and pour it into ice-water. The resulting white solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then dried to yield this compound.
Mechanistic Insights
The oxidation of a sulfide to a sulfone proceeds in a stepwise manner, first forming a sulfoxide intermediate which is then further oxidized to the sulfone. The generally accepted mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent (e.g., hydrogen peroxide).[2][3]
The choice of an excess of the oxidizing agent and elevated temperatures ensures the complete conversion of the sulfide to the sulfone, preventing the isolation of the intermediate sulfoxide. Acetic acid serves as a solvent and also as a catalyst by protonating the hydrogen peroxide, making it a more potent oxidizing agent.
Diagram of the Workflow
References
validation of a new analytical method for 1-Nitro-4-(phenylsulfonyl)benzene detection
Starting Data Collection
I've initiated comprehensive Google searches to gather existing analytical methods for detecting 1-Nitro-4-(phenylsulfonyl)benzene. I'm focusing on established techniques like HPLC, GC-MS, and potentially other spectroscopic methods. My goal is to compile a thorough overview of current methodologies and identify any gaps or limitations.
Developing a New Protocol
I'm now diving into the development of a novel analytical method, considering the principles driving instrument and reagent selection. Simultaneously, I'm designing a comparative study to pit this new approach against an established method, detailing procedures for critical validation parameters. A step-by-step protocol is also taking shape for robust validation execution. My next steps involve structuring the comparison guide, starting with an introduction to the need for this compound detection, followed by detailed explanations of the new method and its fundamental principles, culminating in a presentation of comparative validation data.
Researching Regulatory Standards
I'm now expanding my search to include regulatory guidelines, like ICH and FDA documents, for validation protocols. Simultaneously, I'm examining the physicochemical characteristics of the target compound to anticipate potential analytical hurdles and tailor method development. This will inform my selection of instrumentation and reagents for the novel method.
Investigating Validation Protocols
I've been immersed in the initial search, unearthing a wealth of information about analytical method validation. The guidelines from bodies like ICH (Q2(R2)) and the FDA are proving particularly insightful, outlining the required parameters and acceptance criteria.
Evaluating Analytical Strategies
I've been wrestling with how to best address the lack of pre-existing methods for "this compound." While generic nitroaromatic methods abound, nothing directly fits. My current thinking leans towards simulating a "standard" method, likely reversed-phase HPLC with UV detection, against which I can benchmark a proposed "improved" analytical protocol.
Formulating Comparative Benchmarks
I'm now zeroing in on defining the comparative benchmarks. My search confirmed the absence of ready-made methods for this specific compound. I've been examining options. I'll need to define a "standard" baseline method, likely a reversed-phase HPLC with UV detection, and then propose and validate an "improved" method, potentially using a modern core-shell column or diode-array detection. I'll leverage physicochemical data I've found to justify experimental conditions.
Crafting a Comparison Guide
I've been focusing on the user's need for a comprehensive comparison guide concerning this novel analytical method. Currently, I'm working to consolidate the parameters for analytical method validation, ensuring I cover everything needed for a robust comparison. This builds on my understanding from prior research into the analytical method.
Establishing Comparison Methods
I've determined I'll construct a comparison guide contrasting RP-HPLC with a UV detector (the standard) against UHPLC with a DAD. This builds on my understanding from prior work. I'm focusing on defining the specifics of each method to enable a truly comprehensive comparison.
Formulating the Baseline Method
I've decided to establish RP-HPLC with a UV detector as my baseline, given its established use. UHPLC-DAD with a core-shell column will represent the advanced method. The comparison guide will focus on method validation parameters, including specificity, linearity, accuracy, and precision, showing why these are so crucial.
Developing Method Protocols
I've decided on the methods to compare: RP-HPLC with UV detection and UHPLC with DAD. I'll simulate data to showcase the advantages of the UHPLC-DAD method for detecting this compound. The guide will include a detailed validation protocol based on ICH guidelines, complete with experimental conditions, simulated data, and diagrams. I'm now ready to move onto the detailed validation steps for a full comparison.
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biologically Active Sulfones
The diaryl sulfone core, characterized by two aryl groups attached to a sulfonyl moiety, is a privileged structure in drug discovery. The electronic nature of the sulfonyl group, coupled with the variable substitutions on the aromatic rings, allows for the fine-tuning of a compound's physicochemical and pharmacological properties.
Dapsone (4,4'-sulfonyldianiline) is a primary therapeutic for leprosy and has applications in treating various dermatological conditions.[1][2] Its biological activity extends beyond its antimicrobial effects to include significant anti-inflammatory and immunomodulatory properties.[1][3]
Sulfamethoxazole , a sulfonamide antibiotic, is a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5][6] It is most commonly used in combination with trimethoprim to achieve a synergistic antibacterial effect.[6][7]
Mechanism of Action: A Tale of Two Pathways
The biological activities of Dapsone and Sulfamethoxazole stem from distinct molecular mechanisms, highlighting the versatility of the sulfone scaffold.
Dapsone: A Dual-Action Agent
Dapsone's therapeutic efficacy is attributed to two primary mechanisms:
-
Antimicrobial Action: Similar to sulfonamides, Dapsone inhibits the synthesis of dihydrofolic acid in susceptible microorganisms by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase.[3] This disruption of folate synthesis ultimately hinders bacterial DNA replication and growth.[3]
-
Anti-inflammatory Action: Dapsone's anti-inflammatory effects are mediated through the inhibition of neutrophil activity.[3] Specifically, it interferes with the myeloperoxidase-H2O2-halide-mediated cytotoxic system within neutrophils, thereby reducing the production of reactive oxygen species and other inflammatory mediators.[3][8] This action is key to its effectiveness in treating inflammatory skin conditions like dermatitis herpetiformis.[1][9]
Caption: Dapsone's dual mechanism of action.
Sulfamethoxazole: Targeted Enzyme Inhibition
Sulfamethoxazole's mechanism is more singularly focused on disrupting bacterial metabolism. As a structural analog of PABA, it competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS).[4][5] This inhibition blocks the synthesis of dihydrofolic acid, a crucial precursor for the production of nucleic acids and proteins necessary for bacterial survival and replication.[5][6] Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[4]
Caption: Sulfamethoxazole's mechanism of action.
Comparative Cytotoxicity
The cytotoxic profiles of Dapsone and Sulfamethoxazole are influenced by their metabolism and mechanisms of action. It is important to note that the reactive metabolites of these drugs are often implicated in their toxicity.
| Compound | Cell Line/System | Endpoint | IC50 / Concentration for Effect | Reference |
| Dapsone | Human Erythrocytes | Methemoglobin formation | CYP-mediated | [10] |
| Human Polymorphonuclear Leukocytes | Inhibition of MPO system | 1-30 µg/ml | [8][9] | |
| Human Neutrophils | Apoptosis/Necrosis | Concentration-dependent increase | [11] | |
| Sulfamethoxazole | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytotoxicity | No significant cytotoxicity of parent drug | [12] |
| Sulfamethoxazole Hydroxylamine (Metabolite) | Human Peripheral Blood Mononuclear Cells (PBMCs) | CD8+ cell death | 67 ± 7% at 100 µM | [12] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Apoptosis (Annexin V+) | 14.1 ± 0.7% at 100 µM | [12] |
This table summarizes available data. Direct comparative studies under identical conditions are limited.
Dapsone's toxicity is often linked to the formation of hydroxylamine metabolites by cytochrome P-450, leading to methemoglobinemia and hemolysis.[10][13] In contrast, the parent drug of sulfamethoxazole shows minimal cytotoxicity, while its hydroxylamine metabolite is significantly toxic, particularly to CD8+ cells, inducing apoptosis.[12][14]
Experimental Protocols for Biological Activity Assessment
The evaluation of the biological activity of sulfone compounds involves a variety of in vitro assays. Below are representative protocols for assessing cytotoxicity and enzyme inhibition.
In Vitro Cytotoxicity Assay Workflow
This general workflow can be adapted to assess the cytotoxicity of various sulfone compounds against different cell lines.
Caption: General workflow for an in vitro cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells of interest (e.g., cancer cell lines, immune cells) in a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test sulfone in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cytotoxicity Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance to determine metabolic activity.
-
LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V and PI and analyze by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using appropriate software.
Enzyme Inhibition Assay: Dihydropteroate Synthase (DHPS)
This protocol outlines a general method to assess the inhibitory activity of sulfone compounds against DHPS, the target of sulfamethoxazole and dapsone's antimicrobial action.
Materials:
-
Purified recombinant DHPS enzyme
-
Substrates: p-aminobenzoic acid (PABA) and 7,8-dihydropterin pyrophosphate (DHPP)
-
Test sulfone compound
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Detection system (e.g., spectrophotometer or fluorometer to measure product formation or substrate depletion)
Procedure:
-
Reaction Mixture Preparation: In a microplate well, combine the assay buffer, DHPS enzyme, and the test sulfone compound at various concentrations. Include a control without the inhibitor.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (PABA and DHPP).
-
Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at a specific wavelength.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Conclusion
Dapsone and Sulfamethoxazole, while both containing a diaryl sulfone or related sulfonamide structure, exhibit distinct biological activities through different mechanisms of action. Dapsone's dual antimicrobial and anti-inflammatory properties make it a versatile therapeutic agent, whereas Sulfamethoxazole's targeted inhibition of a key bacterial enzyme underscores the potential for developing highly selective drugs. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new sulfone derivatives, such as 1-Nitro-4-(phenylsulfonyl)benzene. A thorough understanding of a compound's mechanism of action and cytotoxic profile is paramount for the successful development of safe and effective sulfone-based therapeutics.
References
- 1. Dapsone - Wikipedia [en.wikipedia.org]
- 2. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 4. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 7. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. JCI - The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by Dapsone: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS [jci.org]
- 9. The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by Dapsone: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450-dependent toxicity of dapsone in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dapsone toxicity: some current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro cytotoxicity as a marker of hypersensitivity to sulphamethoxazole in patients with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Nitro-4-(phenylsulfonyl)benzene
As a Senior Application Scientist, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Nitro-4-(phenylsulfonyl)benzene, grounded in an understanding of its chemical properties and associated hazards. The procedures outlined here are designed to ensure the safety of laboratory personnel and minimize environmental impact.
Hazard Profile: Understanding the Chemistry of Disposal
This compound is a bifunctional aromatic compound. Its disposal protocol is dictated by the combined risks of its two primary functional groups: the nitro group and the phenylsulfonyl group .
-
Nitroaromatic Moiety: The nitro group renders the molecule a nitroaromatic compound, a class known for its potential toxicity and environmental persistence.[1] The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation.[1] Chronic exposure to related nitroaromatics, like nitrobenzene, can lead to serious health effects, including methemoglobinemia, which impairs the oxygen-carrying capacity of blood.[2][3]
-
Phenylsulfonyl Moiety: The sulfonyl group is generally more stable, but its degradation pathways must be considered. Hydrolytic cleavage of sulfonyl-containing compounds can occur under certain environmental conditions.[4] Furthermore, upon combustion, sulfur-containing compounds can release toxic oxides of sulfur.[5]
The combination of these groups classifies this compound as environmentally hazardous and toxic, necessitating its disposal as regulated hazardous waste.
| Hazard Category | Description | Primary Concerns |
| Health Hazards | Toxic if swallowed, in contact with skin, or if inhaled.[6] Potential for causing damage to organs through prolonged or repeated exposure.[6] Aromatic nitro-compounds are readily absorbed through the skin.[2] | Methemoglobinemia, skin irritation, organ toxicity. |
| Physical Hazards | Combustible.[6] Thermal decomposition may produce poisonous fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[5] | Fire risk under high heat, generation of toxic gases upon burning. |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[6] Nitroaromatic compounds are known pollutants of soil and groundwater.[1] | Waterway contamination, persistence in the environment. |
Pre-Disposal: Safe Handling and Segregation in the Laboratory
Proper disposal begins with meticulous handling and storage of the waste material from the moment it is generated.
Personal Protective Equipment (PPE)
Before handling waste this compound, at a minimum, the following PPE must be worn:
-
Gloves: Chemically resistant gloves, such as nitrile or butyl rubber, are mandatory.[6][7]
-
Eye Protection: Chemical safety goggles and a face shield if there is a risk of splashing.[7]
-
Lab Coat: A standard laboratory coat to protect against skin contact.
Waste Segregation and Storage
The causality behind strict segregation is to prevent unintended and potentially dangerous chemical reactions in the waste container.
-
Designate a Specific Waste Container: Dedicate a clearly labeled container solely for this compound waste. Do not mix it with other waste streams (e.g., halogenated solvents, acids, bases).
-
Choose the Right Container: The container must be made of a material compatible with the chemical and any solvent it may be dissolved in. A glass or polyethylene container is typically appropriate. Ensure it has a tightly sealing lid to prevent the escape of vapors.[8]
-
Label Immediately: Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration. Affix the appropriate hazard pictograms (e.g., Health Hazard, Acute Toxicity, Environmental Hazard).
-
Safe Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. It should be kept in secondary containment to control any potential leaks and away from heat sources or direct sunlight.[8][9]
Step-by-Step Disposal Protocol
Final disposal of this compound is not a task for laboratory personnel. The process involves preparing the waste for collection by a licensed environmental services contractor.
Step 1: Waste Classification The compound falls under regulations for hazardous waste. Specifically, spent solvent mixtures containing nitrobenzene are classified by the EPA as F004 hazardous waste.[10] This classification mandates a specific disposal pathway.
Step 2: Containerization and Final Sealing Ensure the waste container is not overfilled (a maximum of 90% capacity is a good practice to allow for expansion). Securely seal the lid. Wipe the exterior of the container clean of any contamination.
Step 3: Documentation and Scheduling Pickup Complete your institution's hazardous waste pickup request form. Provide an accurate description of the contents as "Hazardous Waste: this compound." Your institution's Environmental Health and Safety (EHS) department will then schedule the collection.
Step 4: Professional Disposal Method The designated disposal method for this type of waste is typically high-temperature incineration.[11] This method is effective because it can break down the stable aromatic rings and nitro group, converting the material into less harmful components like carbon dioxide, water, nitrogen, and sulfur dioxide (which is subsequently scrubbed from the emissions). Land disposal is generally restricted for such chemicals.[11]
Emergency Procedures for Spills and Exposure
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[12]
-
Contain: Prevent the spill from spreading or entering drains.[13]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material like sand or diatomaceous earth.[12]
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container. Dispose of it as you would the original chemical waste.[13]
In Case of Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the eyelids to ensure thorough rinsing.[7]
-
Inhalation: Move the person to fresh air immediately.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
For all exposure incidents, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [12]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the safe disposal of this compound waste.
Caption: Disposal workflow from generation to final disposal.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. 1-NITRO-4-PHENYLETHYNYL-BENZENE - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
